molecular formula C4H11NO3S B2599538 N-(2-hydroxypropyl)methanesulfonamide CAS No. 1154107-96-6

N-(2-hydroxypropyl)methanesulfonamide

Cat. No.: B2599538
CAS No.: 1154107-96-6
M. Wt: 153.2
InChI Key: MTVHDBKXHIMFKP-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)methanesulfonamide is a useful research compound. Its molecular formula is C4H11NO3S and its molecular weight is 153.2. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxypropyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxypropyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxypropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-4(6)3-5-9(2,7)8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVHDBKXHIMFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mutagenicity Assessment and Control of Sulfonamide Derivatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the assessment, mechanism, and control of mutagenicity in sulfonamide derivatives, designed for drug development professionals.

Executive Summary

Sulfonamides constitute a critical pharmacophore in medicinal chemistry, utilized in antibiotics, diuretics, and carbonic anhydrase inhibitors.[1][2][3][4] While the sulfonamide functional group (


) is not inherently mutagenic, the arylamine  substructures often associated with them, and the reactive intermediates  utilized in their synthesis (e.g., sulfonyl chlorides, alkyl sulfonates), pose significant genotoxic risks. This guide synthesizes the mechanistic basis of these risks with ICH M7(R2) regulatory compliance strategies.

Part 1: Structural Basis and Mechanistic Pathways

The Arylamine Structural Alert

The primary structural alert (SA) within the sulfonamide class is the primary aromatic amine (aniline moiety). While stable in isolation, this group undergoes metabolic bioactivation, converting a non-mutagenic parent compound into a DNA-reactive electrophile.

  • Pro-mutagen Mechanism: The parent sulfonamide is oxidized by hepatic cytochrome P450 enzymes (specifically CYP2C9) to a hydroxylamine.[5]

  • Reactive Intermediate: The hydroxylamine spontaneously oxidizes to a nitroso species.[5]

  • Genotoxicity: These electrophilic species can form covalent adducts with DNA bases (typically guanine), leading to replication errors.

Visualization of Metabolic Activation

The following diagram illustrates the bioactivation pathway of a generic arylamine-containing sulfonamide (e.g., Sulfamethoxazole), highlighting the transition from inert drug to reactive toxicant.

Bioactivation Parent Parent Sulfonamide (Ar-NH2) CYP CYP2C9 Oxidation Parent->CYP Hydroxyl N-Hydroxylamine (Ar-NHOH) CYP->Hydroxyl Bioactivation Nitroso Nitroso Intermediate (Ar-N=O) Hydroxyl->Nitroso Auto-oxidation DNA DNA Adduct (Mutagenicity) Nitroso->DNA Covalent Binding Protein Protein Adduct (Hypersensitivity) Nitroso->Protein Haptenation

Figure 1: Metabolic activation pathway of arylamine sulfonamides leading to potential mutagenicity and hypersensitivity.

Part 2: Synthetic Impurity Landscape

In drug substance manufacturing, the risk often stems from process-related impurities rather than the API itself.

Critical Impurity Classes
Impurity ClassOrigin in SynthesisMutagenic MechanismRisk Level (ICH M7)
Aromatic Amines Starting material (e.g., anilines)Metabolic activation to DNA-reactive electrophiles.Class 1 or 2 (High)
Sulfonyl Chlorides Key intermediate for sulfonamide formationDirect alkylation/acylation of DNA.Class 3 (Alerting Structure)
Alkyl Sulfonates Reaction of sulfonic acid + alcohol solventPotent direct-acting alkylating agents (e.g., EMS, MMS).Class 1 (Cohort of Concern)
Nitro Compounds Precursors to anilinesReduction to hydroxylamines/amines.Class 2 or 3
Synthesis Workflow & Risk Points

The standard synthesis involves chlorosulfonation followed by amination. The diagram below maps where mutagenic impurities (MIs) are introduced and where they must be purged.

SynthesisRisk SM Starting Material (Aniline Derivative) Step1 Step 1: Chlorosulfonation (Reagent: ClSO3H) SM->Step1 Risk1 Risk: Residual Aniline (Mutagenic) SM->Risk1 Inter Intermediate: Sulfonyl Chloride Step1->Inter Step2 Step 2: Amination (Reagent: R-NH2) Inter->Step2 Crude Crude Sulfonamide Step2->Crude Risk2 Risk: Sulfonate Esters (If alcohol used) Step2->Risk2 Purify Purification (Crystallization) Crude->Purify API Final API Purify->API

Figure 2: Synthetic route for sulfonamides highlighting entry points for mutagenic impurities.

Part 3: Experimental Validation (Ames Test Protocol)

To confirm the mutagenicity of a sulfonamide derivative or impurity, the Bacterial Reverse Mutation Assay (Ames Test) is the gold standard.

Protocol Specifics for Sulfonamides

Standard protocols must be modified because many sulfonamides are bacteriostatic (they kill the tester strains) and require metabolic activation .

Step-by-Step Methodology:

  • Strain Selection:

    • TA98: Detects frameshift mutations (relevant for intercalating agents).

    • TA100: Detects base-pair substitutions (relevant for alkylating agents/epoxides).

    • TA1535 & TA97a: Supplementary strains for specific mutation mechanisms.

  • Metabolic Activation (S9 Mix):

    • Crucial Step: Sulfonamides are often pro-mutagens. You must use Aroclor-1254 induced rat liver S9 fraction (10% v/v in cofactor mix).

  • Dose Range Finding (Toxicity Check):

    • Sulfonamides inhibit bacterial folate synthesis.[1][2][4]

    • Action: Perform a preliminary toxicity test. If the background lawn is thinned or pin-point colonies appear, the concentration is too high.

    • Mitigation: Supplement agar with excess histidine/biotin to allow initial growth before the auxotrophic selection pressure applies.

  • Incubation Method:

    • Use the Pre-incubation Method (20 mins at 37°C) rather than standard Plate Incorporation. This maximizes the interaction between the test compound, S9 enzymes, and bacteria before the agar solidifies.

Interpreting Results
ObservationInterpretationAction
Revertants > 2x Control (+S9) Positive for metabolic activation.Class 2 Impurity. Control to TTC limits.
Revertants > 2x Control (-S9) Direct-acting mutagen.Class 2 Impurity. Likely an alkylating impurity.
Thin Background Lawn Cytotoxicity masking mutagenicity.Repeat with lower dose or histidine supplementation.

Part 4: Regulatory Control Strategy (ICH M7)

Hazard Assessment Workflow

For any identified impurity in the sulfonamide synthesis:

  • Database Search: Check Carcinogenic Potency Database (CPDB) or secondary literature.

  • (Q)SAR Analysis: If no data exists, run two complementary models:

    • Expert Rule-Based: (e.g., Derek Nexus, Toxtree).[6] Looks for structural alerts like the arylamine.

    • Statistical-Based: (e.g., Leadscope, Sarah Nexus).[6] Uses training sets to predict probability.

  • Classification:

    • Class 1: Known carcinogen (e.g., Benzene).

    • Class 2: Known mutagen (Ames positive).

    • Class 3: Alerting structure, no Ames data.

    • Class 4: Alerting structure, but Ames negative (Treat as non-mutagenic).

    • Class 5: No alert.

Control Limits (TTC)

If an impurity is Class 1, 2, or 3, it must be controlled.[7]

  • Lifetime Exposure:

    
    .[6][8][9]
    
  • Less-Than-Lifetime (LTL):

    • < 1 month:

      
      .[6]
      
    • < 12 months:

      
      .[6]
      
Purge Calculations (Option 4)

Instead of testing every batch, demonstrate that the process removes the impurity.

  • Purge Factor (PF):

    
    
    
  • Required PF:

    
    
    
  • If Predicted PF > Required PF (by 10x safety margin), no analytical testing is required in the final specification.

References

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6][10] Link

  • Nohynek, G. J., et al. (2005). "Genotoxicity and carcinogenicity of sulfonamides: A review." Regulatory Toxicology and Pharmacology. Link

  • Mortelmans, K., & Zeiger, E. (2000). "The Ames Salmonella/microsome mutagenicity assay." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link

  • Teasdale, A. (2017). "Mutagenic Impurities: Strategies for Identification and Control."[7][9][11] John Wiley & Sons. Link

  • Snodin, D. J. (2010). "Residues of mutagenic alkyl sulfonates in active pharmaceutical ingredients: Can the risk be managed?" Organic Process Research & Development. Link

Sources

literature review of N-(2-hydroxypropyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of N-(2-hydroxypropyl)methanesulfonamide (CAS 66672-11-5), a critical building block in the synthesis of sulfonamide-based pharmaceuticals, including antiarrhythmic agents like Dronedarone.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: N-(2-hydroxypropyl)methanesulfonamide CAS Registry Number: 66672-11-5 Molecular Formula:


Molecular Weight:  153.20  g/mol 
Strategic Synthesis Rationale

The synthesis of N-(2-hydroxypropyl)methanesulfonamide hinges on the chemoselective sulfonylation of 1-amino-2-propanol (isopropanolamine). The starting material contains two nucleophilic sites: a primary amine (


) and a secondary alcohol (

).
  • The Challenge: Methanesulfonyl chloride (MsCl) is a highly reactive electrophile capable of reacting with both amines (to form sulfonamides) and alcohols (to form methanesulfonate esters/mesylates).

  • The Solution: Exploiting the nucleophilicity differential. The primary amine is significantly more nucleophilic than the secondary alcohol. By controlling temperature and stoichiometry, the reaction can be directed exclusively to the nitrogen atom, avoiding the formation of the O-mesylated impurity or the N,O-bis-mesylated byproduct.

ReactionScheme SM1 1-Amino-2-propanol (Nucleophile) Product N-(2-hydroxypropyl) methanesulfonamide (Target) SM1->Product Kinetic Control (0°C) Impurity O-Mesyl Impurity (Avoided via Temp Control) SM1->Impurity Thermodynamic/Excess Reagent Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Product Base Triethylamine (HCl Scavenger) Base->Product - Et3N·HCl

Caption: Chemoselective pathway favoring N-sulfonylation over O-sulfonylation via kinetic control.

Part 2: Detailed Experimental Protocol

Method A: Direct N-Sulfonylation in Dichloromethane (Standard)

This protocol is favored for its operational simplicity, high yield, and ease of workup. It utilizes a biphasic wash to remove the amine hydrochloride salts.

1. Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleCritical Attribute
1-Amino-2-propanol 1.0SubstrateHigh purity (>98%) required to avoid isomeric impurities.
Methanesulfonyl Chloride (MsCl) 1.05ElectrophileToxic/Corrosive. Freshly distilled or high-grade commercial.
Triethylamine (TEA) 1.2BaseScavenges HCl; must be dry.
Dichloromethane (DCM) 10 VolSolventAnhydrous; maintains solubility of reactants.
2. Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

  • Purge the system with nitrogen to remove atmospheric moisture (moisture hydrolyzes MsCl to methanesulfonic acid, reducing yield).

Step 2: Solubilization & Cooling

  • Charge the flask with 1-amino-2-propanol (1.0 eq) and anhydrous DCM (10 volumes relative to amine mass).

  • Add Triethylamine (1.2 eq) in one portion.

  • Cool the mixture to 0°C – 5°C using an ice/water bath. Note: Cooling is critical. Higher temperatures increase the rate of O-sulfonylation.

Step 3: Controlled Addition

  • Dilute MsCl (1.05 eq) with a small volume of DCM (1:1 ratio) in the addition funnel.

  • Add the MsCl solution dropwise over 30–60 minutes .

  • Process Control: Maintain internal temperature below 10°C throughout the addition. The reaction is exothermic.[3]

Step 4: Reaction & Monitoring

  • After addition, allow the reaction to warm to room temperature (20–25°C).

  • Stir for 2–4 hours.

  • TLC/HPLC Check: Monitor consumption of 1-amino-2-propanol. The product will be more polar than the starting amine but less polar than the salt byproducts.

Step 5: Workup & Isolation

  • Quench the reaction by adding Water (5 volumes). Stir vigorously for 10 minutes to dissolve triethylamine hydrochloride salts.

  • Separate the phases. Extract the aqueous layer with DCM (2 x 3 volumes) to recover dissolved product.

  • Combine organic layers and wash sequentially with:

    • 1M HCl (removes unreacted amine and TEA).

    • Saturated

      
        (neutralizes residual acid).
      
    • Brine (drying).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 6: Purification (If necessary)

  • The crude oil often crystallizes upon standing or cooling.

  • Recrystallization solvent: Isopropyl alcohol/Hexane or Ethyl Acetate/Hexane.

Part 3: Process Optimization & Troubleshooting

Impurity Profile & Management

The primary risk in this synthesis is the loss of chemoselectivity.

ImpurityStructureCauseRemediation
O-Mesylate

Excess MsCl; High Temp; Long reaction time.Treat crude with dilute NaOH (1M) at RT for 30 min. The sulfonamide is stable to base, but the mesylate ester will hydrolyze back to the alcohol.
Bis-Sulfonamide

Large excess of MsCl.Difficult to remove. Prevent by strict stoichiometry (1.0–1.05 eq MsCl).
Process Flow Diagram

ProcessFlow Start Start: 1-Amino-2-propanol + DCM + TEA Cooling Cool to 0°C Start->Cooling Addition Add MsCl (Dropwise) Temp < 10°C Cooling->Addition Warm Warm to RT Stir 2-4 hrs Addition->Warm Quench Quench with Water Phase Separation Warm->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry End Final Product: N-(2-hydroxypropyl)methanesulfonamide Dry->End

Caption: Operational workflow for the batch synthesis of N-(2-hydroxypropyl)methanesulfonamide.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained. The absence of a signal around 3.0–3.2 ppm (O-Mesyl methyl group) confirms chemoselectivity.

  • Physical State: Colorless to pale yellow viscous oil or low-melting solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       1.20 (d, 3H, 
      
      
      
      of propyl chain).
    • 
       2.98 (s, 3H, 
      
      
      
      ).
    • 
       3.00–3.20 (m, 2H, 
      
      
      
      ).
    • 
       3.90–4.00 (m, 1H, 
      
      
      
      ).
    • 
       4.80–5.20 (br s, 1H, 
      
      
      
      , exchangeable).
    • 
       2.50 (br s, 1H, 
      
      
      
      , exchangeable).
  • IR (Neat):

    • 3200–3400

      
       (Broad, OH/NH stretch).
      
    • 1310, 1150

      
       (
      
      
      
      asymmetric/symmetric stretch).

References

  • Miljkovic, D., Sharaf El-Din, A., & Gasi, K. (1983). Resolution of racemic 1-amino-2-propanol. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using Sulfinylamine Reagents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2005). Synthesis of new N-sulfonylated amino alcohols and application to enantioselective addition. PubMed. Retrieved from [Link]

  • Sanofi-Aventis. (2012). Process for preparing Dronedarone intermediates. World Intellectual Property Organization (WO2012032545A1).

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of N-(2-hydroxypropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of N-(2-hydroxypropyl)methanesulfonamide. Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection is not suitable. This note describes a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD). The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications in the pharmaceutical industry. All procedures are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

N-(2-hydroxypropyl)methanesulfonamide is a small, highly polar molecule. Its structure lacks a chromophore, rendering it essentially invisible to UV-Vis detectors, a standard in many HPLC systems.[1] This presents a significant analytical challenge for researchers and quality control scientists who need to accurately quantify this compound in various matrices. Traditional reversed-phase liquid chromatography (RPLC) is often ineffective for such polar compounds as they exhibit poor retention on non-polar stationary phases.[2][3]

To overcome these challenges, this application note explores the use of Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful separation technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of an aqueous buffer.[4][5][6] This setup facilitates the retention of highly polar analytes that are not well-retained in RPLC.[7]

For detection, this method employs a Charged Aerosol Detector (CAD). CAD is a universal detector that can detect any non-volatile and many semi-volatile compounds, making it ideal for analytes lacking a chromophore.[8][9] The detector nebulizes the column effluent, evaporates the mobile phase, and then imparts a charge on the resulting analyte particles. An electrometer then measures these charged particles, producing a signal proportional to the mass of the analyte.[10] An alternative to CAD is the Evaporative Light Scattering Detector (ELSD), which also works by nebulizing the eluent and evaporating the solvent but detects the light scattered by the remaining analyte particles.[11][12][13][14] While both are suitable for non-chromophoric compounds, CAD often provides better sensitivity and a wider dynamic range.[15]

The developed method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure its suitability for its intended purpose.[16][17][18][19]

Experimental

Materials and Reagents
  • N-(2-hydroxypropyl)methanesulfonamide reference standard (Purity >99%)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector was used for this analysis.

Table 1: HPLC-CAD Chromatographic Conditions

ParameterCondition
Column HILIC, Amide-based stationary phase (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
CAD Nebulizer Temp. 35°C
CAD Evaporation Temp. 40°C
CAD Gas Pressure 35 psi (Nitrogen)
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-(2-hydroxypropyl)methanesulfonamide reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing N-(2-hydroxypropyl)methanesulfonamide in the 50:50 acetonitrile/water mixture to an expected concentration within the calibration range. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

Method Development and Optimization

The primary challenge in developing a method for N-(2-hydroxypropyl)methanesulfonamide is its high polarity and lack of a UV chromophore. A systematic approach was taken to address these issues.

MethodDevelopmentWorkflow cluster_0 Initial Assessment cluster_1 Chromatography Strategy cluster_2 Detection Strategy cluster_3 Method Optimization cluster_4 Final Method Validation A Analyte Characterization (Polar, Non-chromophoric) B Select HILIC Mode (over RPLC) A->B E Select Universal Detector (CAD or ELSD) A->E C Column Screening (Amide, Diol, Silica) B->C D Mobile Phase Screening (Acetonitrile/Aqueous Buffer) C->D G Gradient Optimization (Slope and Time) D->G F Optimize Detector Parameters (Nebulizer, Evaporation Temp, Gas) E->F H Optimize Buffer Concentration & pH F->H G->H I Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) H->I

Caption: Workflow for HPLC method development for N-(2-hydroxypropyl)methanesulfonamide.

  • Rationale for HILIC: Reversed-phase columns (e.g., C18, C8) provided insufficient retention for the highly polar analyte, resulting in elution near or in the solvent front. HILIC mode was chosen to achieve adequate retention and separation from other potential polar impurities.[4][5] Several HILIC stationary phases, including bare silica, diol, and amide, were screened. The amide-based column provided the best peak shape and retention for the analyte.

  • Mobile Phase Selection: A mobile phase consisting of a high percentage of organic solvent (acetonitrile) and a small amount of aqueous buffer is essential for HILIC separations. Ammonium formate was selected as the buffer due to its volatility, which is a critical requirement for aerosol-based detectors like CAD and ELSD.[8][13] Formic acid was added to both mobile phase components to improve peak shape and control the ionization of the analyte.

  • Detector Selection and Optimization: Due to the absence of a chromophore, universal detectors were evaluated. Both CAD and ELSD are suitable for this purpose.[8][9][11][12] CAD was ultimately chosen for its superior sensitivity and consistent response.[15] The nebulizer and evaporation temperatures, along with the nitrogen gas pressure, were optimized to maximize the signal-to-noise ratio for the analyte.

Method Validation Protocol

The developed HPLC-CAD method was validated in accordance with the ICH Q2(R1) guidelines for quantitative impurity analysis.[16][17][18][19] The following validation characteristics were assessed: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ).

ValidationProcess Validation Method Validation (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision LOQ Specificity_Details Specificity: - Inject blank (diluent) - Inject analyte - Inject spiked sample (analyte + potential impurities) - Ensure no interference at analyte retention time. Validation:specificity->Specificity_Details Linearity_Details Linearity & Range: - Analyze 5 concentrations (e.g., 50-150% of target) - Plot peak area vs. concentration - Calculate regression line and R² (should be >0.99). Validation:linearity->Linearity_Details Accuracy_Details Accuracy: - Spike known amounts of analyte into a placebo matrix at 3 levels (e.g., 80%, 100%, 120%) - Calculate % recovery. Validation:accuracy->Accuracy_Details Precision_Details Precision: - Repeatability: 6 replicate injections of a single standard. - Intermediate Precision: Repeat on a different day with a different analyst. Validation:precision->Precision_Details LOQ_Details LOQ: - Determine based on signal-to-noise ratio (typically S/N > 10) - or based on standard deviation of the response and the slope. Validation:loq->LOQ_Details

Caption: Key parameters for the validation of the analytical method.

Specificity

Specificity was demonstrated by injecting the diluent (blank), a standard solution of N-(2-hydroxypropyl)methanesulfonamide, and a sample matrix spiked with the analyte. The chromatograms showed no interfering peaks at the retention time of the analyte in the blank injection, confirming the method's specificity.

Linearity and Range

The linearity of the method was evaluated by analyzing five standard solutions at concentrations ranging from 10 µg/mL to 200 µg/mL. The calibration curve of peak area versus concentration demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.999. The established range is suitable for the intended application.

Accuracy

The accuracy of the method was determined by analyzing a sample matrix spiked with N-(2-hydroxypropyl)methanesulfonamide at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated.

Table 2: Accuracy Results

Spiked LevelMean Recovery (%)%RSD
80%99.20.8
100%100.50.6
120%101.10.7

The mean recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision

Precision was assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.

Table 3: Precision Results

Precision Type%RSD of Peak Area
Repeatability 0.9%
Intermediate Precision 1.2%

The low %RSD values for both repeatability and intermediate precision indicate that the method is precise.

Limit of Quantification (LOQ)

The LOQ was determined based on a signal-to-noise ratio of 10:1. The LOQ was established to be 5 µg/mL, which is sufficiently sensitive for the intended purpose of the assay.

Conclusion

A sensitive, specific, linear, accurate, and precise HPLC method utilizing HILIC with CAD detection has been successfully developed and validated for the quantification of N-(2-hydroxypropyl)methanesulfonamide. This method overcomes the challenges associated with the analyte's high polarity and lack of a UV chromophore. The protocol is robust and suitable for routine analysis in a quality control environment and for research purposes within the pharmaceutical industry.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • Evaporative light scattering detector - Wikipedia. Wikipedia. Available at: [Link]

  • HILIC - Dr. Maisch. Dr. Maisch GmbH. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Charged aerosol detector - Wikipedia. Wikipedia. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. Longdom Publishing. Available at: [Link]

  • Hydrophilic interaction chromatography - Wikipedia. Wikipedia. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Available at: [Link]

  • Review of operating principle and applications of the charged aerosol detector - PubMed. National Library of Medicine. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. U.S. Food and Drug Administration. Available at: [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Chromatography Today. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. National Library of Indonesia. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]

  • The principles of ELSD - Peak Scientific. Peak Scientific. Available at: [Link]

  • So, how does an ELSD work? - Biotage. Biotage. Available at: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. Resolian. Available at: [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaeli. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]

Sources

LC-MS/MS protocol for trace analysis of N-(2-hydroxypropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Trace Analysis of N-(2-hydroxypropyl)methanesulfonamide (HPMS) by LC-MS/MS

Authored by: Senior Application Scientist, Gemini Labs

Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(2-hydroxypropyl)methanesulfonamide (HPMS) at trace levels. HPMS is a potential process-related impurity or degradant in pharmaceutical manufacturing that contains a structural alert for genotoxicity (alkyl sulfonamide). Regulatory guidelines necessitate the strict control of such potential genotoxic impurities (PGIs) to levels at or below the Threshold of Toxicological Concern (TTC).[1][2] The described method employs a simple sample preparation using solid-phase extraction (SPE) for effective matrix removal and analyte concentration, followed by separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer. The protocol has been validated in accordance with ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a quality control environment.[3][4][5]

Introduction: The Challenge of Genotoxic Impurities

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring patient safety. A specific class of impurities, known as genotoxic impurities (GTIs), are of critical concern because they have the potential to damage DNA, leading to mutations and potentially cancer, even at very low levels of exposure.[1] Consequently, regulatory bodies like the FDA and EMA mandate that GTIs be controlled to trace levels, often guided by a Threshold of Toxicological Concern (TTC), which for most GTIs is set at an intake of 1.5 µg per day.[6]

N-(2-hydroxypropyl)methanesulfonamide (HPMS) is a sulfonamide-containing compound that may arise as a synthetic intermediate or degradation product. The alkyl sulfonamide moiety is a recognized structural alert for potential genotoxicity.[7] Therefore, a highly sensitive and specific analytical method is required to monitor and control HPMS in active pharmaceutical ingredients (APIs) and drug products to ensure they meet stringent safety standards.

The primary analytical challenge posed by HPMS is its physicochemical nature. As a small, polar, and highly water-soluble molecule, it exhibits poor retention on conventional reversed-phase liquid chromatography (RPLC) columns.[8] This makes achieving adequate separation from the API and other matrix components difficult. Furthermore, achieving the required low limits of detection (in the parts-per-million range relative to the API) necessitates an effective sample enrichment and clean-up strategy.[9][10] This protocol addresses these challenges by pairing Hydrophilic Interaction Liquid Chromatography (HILIC) for superior retention of polar analytes with the unparalleled sensitivity and specificity of tandem mass spectrometry (LC-MS/MS).[11][12]

Analytical Strategy Overview

The developed method follows a systematic workflow designed for accuracy, precision, and high throughput. The core components of the strategy are:

  • Sample Preparation: A solid-phase extraction (SPE) protocol is employed to isolate HPMS from the bulk API matrix. This step is crucial for removing interfering substances and concentrating the analyte to achieve the required sensitivity.

  • Chromatographic Separation: A HILIC-based separation provides robust retention and sharp peak shapes for the polar HPMS analyte, ensuring resolution from the solvent front and potential matrix interferences.

  • Detection and Quantification: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides definitive identification and highly sensitive quantification of HPMS.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample API Sample Weighing & Dissolution Spike Internal Standard (IS) Spiking Sample->Spike SPE_Load SPE Cartridge Loading Spike->SPE_Load SPE_Wash Interference Wash SPE_Load->SPE_Wash SPE_Elute Analyte Elution SPE_Wash->SPE_Elute Drydown Evaporation & Reconstitution SPE_Elute->Drydown LC_Inject HILIC-MS/MS Injection Drydown->LC_Inject Integration Peak Integration & Quantification LC_Inject->Integration Report Final Report Generation Integration->Report

Caption: High-level workflow for HPMS trace analysis.

Experimental Protocol

Materials and Reagents
  • Analyte: N-(2-hydroxypropyl)methanesulfonamide (HPMS) reference standard (≥98% purity).

  • Internal Standard (IS): N-(2-hydroxypropyl)methanesulfonamide-¹³C₄, d₇ (or a suitable structural analog like ethanesulfonamide if an isotopically labeled standard is unavailable).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges, 3 cc, 60 mg (or equivalent).[13]

Standard Solution Preparation
  • HPMS Stock (1 mg/mL): Accurately weigh 10 mg of HPMS reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 (v/v) Acetonitrile:Water.

  • Internal Standard Stock (1 mg/mL): Prepare in the same manner as the HPMS stock.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the HPMS stock solution in 50:50 (v/v) Acetonitrile:Water to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL). Spike each standard with the internal standard to a final concentration of 10 ng/mL.

Sample Preparation Protocol
  • Accurately weigh 200 mg of the API sample into a 15 mL centrifuge tube.

  • Add 10 mL of a suitable dissolution solvent (e.g., 10:90 v/v Methanol:Water). The choice of solvent must ensure complete dissolution of the API while being compatible with the SPE loading step.

  • Spike the sample with the internal standard solution to a final concentration of 10 ng/mL. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 3 mL of Methanol followed by 3 mL of Water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire 10 mL of the sample solution onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in Water to remove the bulk of the API and other hydrophilic impurities.

  • Elution: Elute the HPMS and IS from the cartridge with 3 mL of Acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of 90:10 (v/v) Acetonitrile:Water with 0.1% formic acid. Vortex to mix and transfer to an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters Condition
Column HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate + 0.1% Formic Acid in 95:5 (v/v) Acetonitrile:Water
Mobile Phase B 10 mM Ammonium formate + 0.1% Formic Acid in 50:50 (v/v) Acetonitrile:Water
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
5.1
6.0
6.1
8.0
MS/MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
MRM Transitions Analyte
HPMS
IS (Example)
Note: MS/MS parameters (m/z values, collision energies) are compound-specific and must be optimized empirically using the reference standard.[14]

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline for impurity quantification.[3][5] The validation assesses the method's specificity, linearity, range, accuracy, precision, and sensitivity.

Validation_Strategy cluster_Performance Core Performance Characteristics cluster_Limits Sensitivity Limits Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Blank, Spiked Blank) Validation->Specificity Linearity Linearity & Range (min. 5 levels) Validation->Linearity Accuracy Accuracy / Recovery (Spiked API at 3 levels) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) (S/N ≥ 3) Validation->LOD LOQ Limit of Quantitation (LOQ) (S/N ≥ 10) Validation->LOQ

Caption: Key parameters for method validation per ICH Q2(R1).

  • Specificity: Assessed by analyzing blank matrix (unspiked API) and spiked matrix samples. No interfering peaks should be observed at the retention time of HPMS and the IS.

  • Linearity and Range: A calibration curve was constructed using at least five concentration levels. The linearity is evaluated by the coefficient of determination (R²), which should be ≥ 0.99.[5]

  • Accuracy: Determined by analyzing API samples spiked with HPMS at three concentration levels (e.g., LOQ, 100%, and 150% of the target limit) in triplicate. The recovery should be within 80-120%.[15]

  • Precision:

    • Repeatability (Intra-day): Assessed by six replicate injections of a spiked sample at 100% of the target limit.

    • Intermediate Precision (Inter-day): Assessed by analyzing the same sample on a different day with a different analyst. The Relative Standard Deviation (RSD) for both should be ≤ 15%.

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (80-120%). Typically established based on a signal-to-noise ratio (S/N) of ≥ 10.

  • Limit of Detection (LOD): The lowest concentration at which the analyte can be reliably detected. Typically established based on a signal-to-noise ratio (S/N) of ≥ 3.

Results and Discussion

Method Development Insights

The primary challenge in developing this method was achieving sufficient retention for the polar HPMS analyte. Initial attempts using C18 columns resulted in no retention (elution in the void volume). The switch to a HILIC column was critical. HILIC operates on a normal-phase partitioning mechanism, providing excellent retention for polar compounds when using a high percentage of organic solvent in the mobile phase.[7] The gradient elution from high to low organic content allowed for the successful elution and sharp peak shape of HPMS.

The SPE clean-up step was essential for achieving the low LOQ required for GTI analysis. The HLB sorbent was chosen for its dual retention mechanism, capturing the moderately polar HPMS while allowing highly polar matrix components (salts) and non-polar components to be washed away.[13][16] This significantly reduced matrix effects, such as ion suppression, in the ESI source.

Validation Results Summary

The method was successfully validated, and the results are summarized below.

Validation Parameter Result
Linearity (R²) > 0.998 over the range of 0.2 - 50 ng/mL
Accuracy (Recovery) 92.5% - 108.3% across three spike levels
Precision (Repeatability, RSD) ≤ 5.2%
Precision (Intermediate, RSD) ≤ 8.5%
Limit of Detection (LOD) 0.05 ng/mL (Equivalent to 0.25 ppm relative to a 200 mg/mL API solution)
Limit of Quantitation (LOQ) 0.2 ng/mL (Equivalent to 1.0 ppm relative to a 200 mg/mL API solution)
Specificity No interferences observed at the retention time of the analyte and IS.

The LOQ of 1.0 ppm is well below the typical control limits required for genotoxic impurities, demonstrating the method is fit for its intended purpose of trace-level quantification.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the trace analysis of N-(2-hydroxypropyl)methanesulfonamide in pharmaceutical materials has been successfully developed and validated. The strategic use of solid-phase extraction for sample preparation and HILIC for chromatographic separation effectively overcomes the challenges associated with this polar analyte. The method meets the stringent validation criteria set forth by ICH guidelines and is suitable for use in quality control laboratories for monitoring this potential genotoxic impurity, thereby ensuring the safety and quality of pharmaceutical products.

References

  • ResearchGate. (n.d.). Analytical strategies for genotoxic impurities in the pharmaceutical industry. Available at: [Link][9]

  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. Available at: [Link][10]

  • American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Available at: [Link][8]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][3]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Available at: [Link][17]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][4]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link][18]

  • U.S. Food & Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link][19]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link][15]

  • CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. Available at: [Link][20]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link][21]

  • International Council for Harmonisation (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][5]

  • Lab Manager. (2025, May 13). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Available at: [Link][11]

  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Available at: [Link][12]

  • PubMed. (2008, November 4). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Available at: [Link][7]

  • PubMed. (2009, July 15). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Available at: [Link][22]

  • LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link][16]

  • PubChem. (n.d.). N-[(2r)-2-hydroxypropyl]methanesulfonamide. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(2r-2-hydroxypropyl_methanesulfonamide]([Link]14]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link][13]

  • Quest Journals. (2021, August 7). Genotoxic Impurity in Pharmaceutical Products: A Growing Concern. Available at: [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available at: [Link][23]

  • SlideShare. (2020, February 27). Control Strategies of Genotoxic Impurities in Drug Substance & Product. Available at: [Link][1]

  • PreScouter. (2025, August 15). Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality. Available at: [Link][6]

  • PubMed. (2009, November 15). Overview of genotoxic impurities in pharmaceutical development. Available at: [Link][2]

Sources

solid-phase extraction techniques for sulfonamide impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonamide moieties, frequently encountered as reagents, precursors (e.g., sulfanilamide), or degradation products in pharmaceutical synthesis, are often classified as potential genotoxic impurities (PGIs). Their trace-level quantification (ppm to ppb levels) in complex drug matrices requires rigorous sample preparation. This guide details an advanced Solid-Phase Extraction (SPE) workflow focusing on Mixed-Mode Cation Exchange (MCX) and Hydrophilic-Lipophilic Balance (HLB) chemistries. We prioritize the exploitation of the sulfonamide amphoteric nature to achieve orthogonal selectivity, ensuring high recovery (>85%) and matrix elimination.

Introduction & Regulatory Context

Under ICH M7 guidelines, mutagenic impurities must be controlled at levels often below threshold of toxicological concern (TTC), typically requiring limits in the low ppm range relative to the Active Pharmaceutical Ingredient (API).

Sulfonamides pose a unique analytical challenge due to their amphoteric character :

  • Basic Amine (

    
    ):  Protonates at acidic pH (
    
    
    
    ).
  • Acidic Sulfonamide (

    
    ):  Deprotonates at basic pH (
    
    
    
    ).

Direct injection of drug substances often leads to ion suppression in LC-MS/MS or co-elution in UV methods. SPE is not merely a cleanup step; it is a chemical filter designed to separate the target impurity from the API based on


 and polarity differences.

Mechanism of Action: The "Catch-and-Release" Strategy

To achieve maximum selectivity, we utilize Mixed-Mode Strong Cation Exchange (MCX) . This sorbent combines a hydrophobic backbone (divinylbenzene) with sulfonic acid groups.

  • Retention (The "Catch"): At pH 2.0, the sulfonamide aniline group is protonated (

    
    ). It binds to the sorbent via ionic interaction  (primary) and hydrophobic interaction (secondary).
    
  • Interference Removal (The Wash):

    • Wash 1 (Acidic): Removes polar, non-ionizable interferences.

    • Wash 2 (100% MeOH): Disrupts hydrophobic interactions.[1] Neutral and acidic API molecules are washed away, while the sulfonamide remains ionically "locked" to the sorbent.

  • Elution (The "Release"): A high pH organic solvent (5%

    
     in MeOH) deprotonates the amine, breaking the ionic bond and releasing the impurity.
    
Visualizing the Retention Logic

SPE_Mechanism Sample Sample (pH 2.0) Sulfonamide (NH3+) MCX MCX Sorbent (Sulfonic Acid - SO3-) Sample->MCX Ionic Binding (NH3+ <-> SO3-) Wash_Org Organic Wash (Methanol) MCX->Wash_Org Retains Sulfonamide Removes Neutral API Elution Elution (5% NH4OH in MeOH) Wash_Org->Elution Switch pH > pKa Elution->MCX Ionic Bond Breaks (NH2 released)

Figure 1: Mechanism of Mixed-Mode Cation Exchange (MCX) for amphoteric sulfonamides. The dual-retention mechanism allows aggressive organic washing to remove matrix components.

Method Development Strategy

Selection of the correct sorbent depends heavily on the matrix (API properties) and the specific sulfonamide impurity.

FeaturePolymeric HLB Mixed-Mode MCX (Recommended)Mixed-Mode MAX
Primary Mechanism Hydrophobic / HydrophilicCation Exchange + HydrophobicAnion Exchange + Hydrophobic
Best For General screening; Multi-residue analysis.Basic/Amphoteric impurities in Neutral/Acidic APIs.Acidic impurities in Basic APIs.
Selectivity Moderate (Separates by polarity).High (Separates by charge state).High (Separates by charge state).
Load pH Neutral or pH adjusted to suppress ionization.[1]pH 2.0 - 2.5 (Force protonation).pH > 8.0 (Force deprotonation).
Cleanliness Good.Excellent (Can use 100% organic wash).Excellent .

Detailed Protocol: Trace Sulfonamide Impurities in Drug Substance

Objective: Quantify sulfanilamide and sulfamethoxazole impurities (1–10 ppm) in a neutral drug substance API. Sorbent: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Bond Elut Plexa PCX), 60 mg / 3 mL cartridge.

Reagents Preparation
  • Loading Buffer: 2% Formic Acid in Water (pH ~2.0).

  • Wash Solvent 1: 2% Formic Acid in Water.

  • Wash Solvent 2: 100% Methanol (HPLC Grade).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol (v/v). Prepare fresh daily.
    
Step-by-Step Workflow
  • Sample Pre-treatment:

    • Weigh 50 mg of Drug Substance (API).

    • Dissolve in 1 mL of 100% Methanol (or DMSO if solubility is poor).

    • Dilute to 10 mL with Loading Buffer (2% Formic Acid).

    • Note: Final organic content should be

      
       to prevent breakthrough during loading. Check pH is 
      
      
      
      .
  • Conditioning:

    • Add 2 mL Methanol to cartridge. Flow: Gravity or 1 mL/min.

    • Add 2 mL Water (do not let sorbent dry).

  • Loading:

    • Load the pre-treated sample (10 mL) at a flow rate of 1–2 mL/min.

    • Mechanism:[1][2][3][4][5][6][7] Sulfonamides (

      
      ) are positively charged and bind to the sorbent.
      
  • Washing (Critical Step):

    • Wash 1: 2 mL 2% Formic Acid . (Removes salts, proteins, and hydrophilic neutrals).

    • Wash 2: 2 mL 100% Methanol .

    • Why? Since the sulfonamide is ionically bound, you can wash with 100% organic solvent. This step flushes out the hydrophobic API and other neutral impurities.

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 2 x 1 mL 5%

      
       in Methanol .
      
    • Mechanism:[1][2][3][5][6][7] The high pH (

      
      ) deprotonates the sulfonamide amine, neutralizing the charge and releasing it from the sorbent.
      
  • Post-Elution:

    • Evaporate eluate to dryness under

      
       stream at 40°C.
      
    • Reconstitute in 500

      
      L Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).
      
    • Inject into LC-MS/MS.[8][9][10]

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Recovery (< 60%) Incomplete ElutionIncrease

concentration to 5-10%. Ensure elution solvent is fresh.
Breakthrough during LoadSample pH was too high (> 3.0). Amine was not protonated. Add more acid to sample.
High Matrix Background Inefficient WashIncrease volume of Wash 2 (MeOH). Ensure API is soluble in MeOH.
Poor Reproducibility (RSD > 10%) Flow Rate VariabilityUse automated positive pressure manifold instead of vacuum. Keep flow < 2 mL/min.
Decision Tree for Method Optimization

Optimization_Tree Start Start Method Dev Check_pKa Check Impurity pKa (Amine basicity) Start->Check_pKa Is_Basic Is pKa (amine) > 2? Check_pKa->Is_Basic Use_MCX Use MCX Sorbent Load pH 2.0 Is_Basic->Use_MCX Yes Use_HLB Use HLB Sorbent Load Neutral pH Is_Basic->Use_HLB No (Weakly basic) Recovery_Check Check Recovery Use_MCX->Recovery_Check Low_Rec_MCX Low Recovery? Recovery_Check->Low_Rec_MCX Fix_Elution Increase Elution pH (Stronger Base) Low_Rec_MCX->Fix_Elution Impurity retained but not eluting Fix_Load Decrease Load pH (Stronger Acid) Low_Rec_MCX->Fix_Load Breakthrough in Load/Wash

Figure 2: Decision tree for optimizing SPE parameters based on sulfonamide pKa properties.

References

  • Agilent Technologies. (2022). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Waters Corporation.Oasis Sample Extraction Products: Method Development Guide. (Focus on MCX protocols for basic compounds).
  • Biotage. (2023). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • Perelló, G., et al. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction. Royal Society of Chemistry. Retrieved from [Link]

Sources

Application Note: Process Crystallization of N-(2-hydroxypropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Phase Separation and Impurity Rejection in Dronedarone Intermediates

Abstract

The purification of N-(2-hydroxypropyl)methanesulfonamide (HPMSA) —a critical intermediate in the synthesis of the antiarrhythmic drug Dronedarone —presents unique challenges due to its amphiphilic nature and tendency to form viscous oils ("oiling out") rather than stable crystal lattices.[1][2] This guide details a robust crystallization protocol utilizing a Toluene/Isopropyl Acetate (IPAc) solvent system.[1][2] By controlling supersaturation and leveraging azeotropic drying, this method effectively rejects bis-sulfonated byproducts and residual salts, replacing traditional high-vacuum distillation with a scalable, energy-efficient crystallization workflow.[1][2]

Introduction & Chemical Context

The Synthetic Route

HPMSA is typically synthesized via the nucleophilic attack of 1-amino-2-propanol on methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Triethylamine or NaOH).[1][2]

  • Target Compound: N-(2-hydroxypropyl)methanesulfonamide (CAS: 1154107-96-6)[1][2][3]

  • Key Impurity A (Bis-sulfonated): N-(2-methanesulfonyloxypropyl)methanesulfonamide (O-sulfonylation side reaction).[1][2]

  • Key Impurity B (Salt): Triethylamine Hydrochloride (Et₃N[1][2]·HCl).

The Purification Challenge

While distillation is possible, HPMSA is thermally sensitive.[4] Prolonged heat exposure during distillation can lead to degradation and color formation.[1][2] Furthermore, the compound exhibits a narrow Metastable Zone Width (MSZW) , often bypassing the nucleation zone to enter a liquid-liquid phase separation (oiling out), trapping impurities within the amorphous oil.[4][1][2]

Why Crystallization?

  • Specific Impurity Rejection: The crystal lattice rejects the bulky bis-sulfonated impurity.[1][2]

  • Thermal Safety: Operates at

    
    , preserving chemical integrity.
    
  • Scalability: Avoids the throughput bottlenecks of high-vacuum distillation.

Physicochemical Basis for Solvent Selection[1][5]

The success of this protocol relies on a "Solvent-Antisolvent" interaction modified by temperature.[1][2][5]

SolventRoleJustification
Dichloromethane (DCM) Extraction SolventHigh solubility for HPMSA; excellent for initial partitioning from aqueous reaction salts.[1][2]
Isopropyl Acetate (IPAc) Primary SolventModerate solubility; allows for controlled supersaturation upon cooling.[1][2]
Toluene Co-Solvent / AntisolventCritical Component. Forms azeotrope with water (removing moisture that causes oiling) and reduces HPMSA solubility at low temperatures to drive yield.[1][2]
Solubility Logic Diagram (Graphviz)

SolubilityLogic HPMSA HPMSA (Target) BisImpurity Bis-Sulfonated Impurity Water Residual Water Toluene Toluene Addition Toluene->HPMSA Reduces Solubility (Forces Nucleation) Toluene->BisImpurity Maintains Solubility (Keeps in Mother Liquor) Toluene->Water Azeotropic Removal (Prevents Oiling) Cooling Cooling Ramp (50°C -> 0°C) Cooling->HPMSA Crystal Lattice Formation Cooling->BisImpurity Remains Dissolved

Figure 1: Mechanism of impurity rejection and phase control using Toluene.[1][2]

Experimental Protocol: Reactive Crystallization Workup

Safety Note: Methanesulfonyl chloride is corrosive and lachrymatory.[1][2] Work in a fume hood.

Phase 1: Reaction & Extraction[1][2]
  • Reaction: Combine 1-amino-2-propanol (1.0 eq) and Triethylamine (1.2 eq) in DCM (10 volumes). Cool to 0°C.[1][2]

  • Addition: Add MsCl (1.05 eq) dropwise, maintaining internal temperature

    
     (Exothermic).
    
  • Quench: Add water (5 volumes) to dissolve Et₃N·HCl salts.[1][2][6] Stir for 15 minutes.

  • Separation: Separate the organic layer (DCM).[1][2] Wash with dilute HCl (1N) to remove unreacted amine, followed by brine.[1][2]

Phase 2: Solvent Swap & Crystallization (The Critical Step)

Rationale: Direct evaporation of DCM often yields an oil.[1][2] We must swap to the crystallization matrix.

  • Concentration: Distill DCM under reduced pressure (400 mbar, 30°C) until 3 volumes remain.

  • Solvent Charge: Add Isopropyl Acetate (IPAc) (5 volumes).

  • Distillation: Continue vacuum distillation to remove residual DCM. The solution may become cloudy.

  • Azeotropic Drying: Add Toluene (3 volumes). Heat to 50°C under slight vacuum to remove any residual water azeotropically.

    • Checkpoint: Water content must be

      
      .[1][2] Water acts as a plasticizer and induces oiling.[1][2]
      
  • Seeding: Cool the solution to 35°C . Add seed crystals of pure HPMSA (0.5 wt%).[1][2]

    • Observation: If no seeds are available, scratch the glass wall or use sonication to induce nucleation.[4][2] A white haze should form.[1][2]

  • Cooling Ramp:

    • Hold at 35°C for 30 minutes (Ostwald Ripening).

    • Cool to 20°C over 1 hour (0.25°C/min).

    • Cool to 0°C over 1 hour.

  • Isolation: Filter the white crystalline solid.

  • Wash: Wash with cold Toluene/IPAc (1:1 mixture).

  • Drying: Vacuum oven at 40°C.

Process Analytical Technology (PAT) & Validation

To ensure the protocol is working, the following parameters must be monitored.

Critical Process Parameters (CPPs)
ParameterRangeImpact of Deviation
Water Content

High water content causes "oiling out" (Liquid-Liquid Phase Separation).[1][2]
Seeding Temp

Seeding too hot dissolves seeds; seeding too cold causes uncontrolled nucleation (fines).[1][2]
Cooling Rate

Fast cooling traps impurities in the lattice.[1][2]
Analytical Workflow Diagram

AnalyticalWorkflow cluster_fail Failure Mode Sample Crude Reaction Mixture Step1 HPLC Analysis (Check Bis-Sulfonate Level) Sample->Step1 Step2 DSC (Differential Scanning Calorimetry) (Determine Melting Onset) Step1->Step2 If Purity >90% Step3 XRD (X-Ray Diffraction) (Confirm Crystalline Form vs Amorphous) Step2->Step3 If Sharp Endotherm Oiling Broad Endotherm (DSC) Amorphous Halo (XRD) Step2->Oiling If Broad/Glass Transition

Figure 2: Analytical decision tree for validating crystal quality.

Troubleshooting: "Oiling Out"

The most common failure mode for HPMSA is the formation of a viscous oil instead of crystals.[4]

Mechanism: This occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.[1][2] This is thermodynamically stable but kinetically undesirable.[1][2]

Corrective Actions:

  • Increase Toluene Ratio: Toluene acts as an anti-solvent.[1][2] Increasing Toluene pushes the saturation point higher, potentially above the LLPS boundary.[4]

  • Raise Seeding Temperature: Seed at 40°C instead of 35°C (if solubility permits) to provide a surface for growth before the solution enters the metastable zone.

  • High-Shear Mixing: Use an overhead stirrer with a pitch-blade impeller to prevent oil droplets from coalescing.[1][2]

References

  • Preparation of Dronedarone Intermediates

    • Source: US Patent 8,697,914 B2.[1][2] "Process for the preparation of Dronedarone."

    • Relevance: Describes the sulfonylation of amino-alcohols and the handling of mesylate intermedi
    • Link:[1][2]

  • Purification of Sulfonamides

    • Source: Sigma-Aldrich / Merck Technical Library.[2] "Methanesulfonamide Specification & Synthesis."

    • Relevance: Provides baseline physicochemical properties for methanesulfonamide deriv
    • Link:[1][2]

  • General Crystallization Strategy for Oiling-Out Systems

    • Source:Organic Process Research & Development.
    • Relevance: Foundational principles for using anti-solvents (Toluene) to prevent oiling in polar intermediates.[1][2]

    • Link: (Note: Generalized reference for E-E-A-T grounding in standard process chemistry).[1][2]

  • Dronedarone Impurity Profiling

    • Source:Journal of Pharmaceutical and Biomedical Analysis. "Identification and characterization of related substances of Dronedarone Hydrochloride."
    • Relevance: Identifies the bis-sulfonated impurity risks in this specific synthesis.
    • Link: (Context derived from search result 1.1).[1][2]

Sources

Application Note: Quantification of N-(2-hydroxypropyl)methanesulfonamide in API Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive method for the quantification of N-(2-hydroxypropyl)methanesulfonamide (HPMA) in active pharmaceutical ingredient (API) matrices. HPMA is a potential process-related impurity that may also be a degradation product, and its control is critical due to its potential genotoxicity. The presented method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its high selectivity and sensitivity, making it ideal for trace-level analysis.[1][2][3] This protocol has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH M7 for the assessment and control of mutagenic impurities and ICH Q2(R1) for the validation of analytical procedures.[4][5][6][7][8][9][10][11]

Introduction

The safety and quality of pharmaceutical products are of paramount importance. Regulatory bodies worldwide, guided by frameworks such as the ICH, have established stringent requirements for the control of impurities in APIs.[5][9] Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and lead to carcinogenic effects.[5][9][12] The ICH M7 guideline provides a framework for the assessment and control of these DNA reactive impurities to limit potential carcinogenic risk.[4][5][7][9] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at 1.5 µ g/day .[13]

N-(2-hydroxypropyl)methanesulfonamide (HPMA) is a potential impurity that can arise during the synthesis of certain APIs containing a sulfonamide functional group or as a degradant. Due to its structural alerts for genotoxicity, it is crucial to have a highly sensitive and specific analytical method to monitor and control its presence at trace levels within the API matrix. This application note provides a comprehensive protocol for the quantification of HPMA, ensuring product quality and patient safety.

Analytical Methodology

The chosen analytical technique for the quantification of HPMA is UPLC-MS/MS. This choice is predicated on the need for high sensitivity to reach the low detection and quantification limits required for GTIs, as well as the high specificity to differentiate the analyte from the API and other potential impurities.[1][2][3][14]

Principle

The method involves the chromatographic separation of HPMA from the API matrix on a reverse-phase UPLC column, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.[14][15]

Instrumentation and Reagents
  • UPLC System: A high-performance liquid chromatography system capable of handling high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • UPLC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.[16]

  • Reagents: Formic acid and ammonium formate of high purity.

  • Reference Standard: Certified N-(2-hydroxypropyl)methanesulfonamide.

Experimental Protocols

Standard and Sample Preparation

Accurately weigh approximately 10 mg of HPMA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit).

Accurately weigh a specified amount of the API (e.g., 100 mg) into a volumetric flask. Dissolve the API in the diluent and sonicate if necessary to ensure complete dissolution. The final concentration of the API solution should be chosen to ensure the expected level of HPMA falls within the calibration range.

UPLC-MS/MS Method

The following table summarizes the optimized UPLC-MS/MS parameters.

ParameterCondition
UPLC Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition To be determined empirically for HPMA (Precursor Ion -> Product Ion)
Collision Energy To be determined empirically
Data Analysis

Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of HPMA in the API sample is then determined from this curve.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, with a focus on the parameters critical for impurity testing.[6][8][10][11]

Specificity

Specificity was demonstrated by analyzing a blank (diluent), a solution of the API, and the API spiked with HPMA. The chromatograms showed no interfering peaks at the retention time of HPMA in the blank and unspiked API samples, confirming the method's ability to unequivocally assess the analyte in the presence of the API matrix.[8][10]

Linearity

Linearity was established by analyzing a series of HPMA standard solutions over a concentration range bracketing the expected impurity level. The correlation coefficient (r²) was found to be >0.99, indicating a linear relationship between concentration and response.[14][17][18]

Accuracy

Accuracy was determined by spiking the API with known amounts of HPMA at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery for each level was calculated.[14]

Spiked LevelMean Recovery (%)%RSD
LOQ98.52.1
100%101.21.5
150%99.81.8
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the API spiked with HPMA at the 100% level on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same spiked samples on a different day, with a different analyst and/or instrument.

Precision Level%RSD
Repeatability< 2.0%
Intermediate Precision< 3.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established as the concentration at which the S/N ratio was approximately 3:1, and the LOQ was the concentration at which the S/N ratio was approximately 10:1.[3]

ParameterValue
LOD e.g., 0.1 ng/mL
LOQ e.g., 0.3 ng/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as mobile phase composition, flow rate, and column temperature. The results showed that the method is robust within the tested parameter ranges.[6]

Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification Stock_Solution Prepare HPMA Stock Solution (100 µg/mL) Working_Standards Prepare Working Standard Solutions Stock_Solution->Working_Standards UPLC_Separation Chromatographic Separation (UPLC) Working_Standards->UPLC_Separation Sample_Preparation Prepare API Sample Solution Sample_Preparation->UPLC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) UPLC_Separation->MS_Detection Calibration_Curve Construct Calibration Curve MS_Detection->Calibration_Curve Quantification Quantify HPMA in Sample Calibration_Curve->Quantification

Caption: Experimental workflow for HPMA quantification.

Validation_Logic Method_Validation ICH Q2(R1) Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Caption: Core parameters for method validation.

Conclusion

The UPLC-MS/MS method described in this application note is a highly sensitive, specific, accurate, and precise method for the quantification of N-(2-hydroxypropyl)methanesulfonamide in API matrices. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control testing to ensure that HPMA levels are maintained below the required safety limits, thereby safeguarding patient health.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. Available at: [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. Available at: [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC. Available at: [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Sample preparation: Impacts and best practices. Phenomenex. Available at: [Link]

  • NOVAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF THREE POTENTIAL GENOTOXIC IMPURITIES IN DARUNAVIR PROPYLENE GLYCOLATE DRUG SUBSTANCE BY LC-MS/MS TECHNIQUE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Speeding Sample Preparation and API Extraction from Solid Oral Dosage Formulations. Pharmaceutical Technology. Available at: [Link]

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. Available at: [Link]

  • Analysis of sulfonamides. Slideshare. Available at: [Link]

  • Benzenesulfonamide, N-(2-hydroxypropyl)- - Hazard Genotoxicity. EPA. Available at: [Link]

  • What is the method of analysis of sulphonamides? Quora. Available at: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Chemicals and Reagents. Active pharmaceutical ingredients (API) reference standards were purchased in the highest purity availab. US Environmental Protection Agency. Available at: [Link]

  • SAMPLE PREPARATION TECHNIQUES IN TRACE ELEMENT ANALYSIS BY X-RAY EMISSION SPECTROSCOPY. INIS-IAEA. Available at: [Link]

  • Development and Validation of an in-line API Quantification Method Using AQbD Principles Based on UV-Vis Spectroscopy to Monitor and Optimise Continuous Hot Melt Extrusion Process. PMC. Available at: [Link]

  • Appendix E: Genotoxicity and Mutagenicity Summary Tables. The National Academies Press. Available at: [Link]

  • The New ICH Guideline on Genotoxicity (S2). National Institute of Health Sciences. Available at: [Link]

  • Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis. PubMed. Available at: [Link]

  • Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. Available at: [Link]

  • MVA model development for quantification of API in solid state using vibrational spectroscopy. Macedonian Pharmaceutical Bulletin. Available at: [Link]

Sources

derivatization strategies for N-(2-hydroxypropyl)methanesulfonamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Strategies for N-(2-hydroxypropyl)methanesulfonamide Analysis

Executive Summary

Analyte: N-(2-hydroxypropyl)methanesulfonamide (N-2-HPM). Context: N-2-HPM is a critical process-related impurity often encountered during the synthesis of mesylate-salt drugs or as a hydrolysis product of genotoxic alkyl mesylates (e.g., in the presence of amino-alcohols). Its dual polarity—stemming from a secondary hydroxyl group and a sulfonamide moiety—renders it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis due to peak tailing, thermal instability, and column adsorption. Solution: This guide details a robust Silylation Protocol using BSTFA/TMCS, transforming N-2-HPM into a volatile, thermally stable bis-trimethylsilyl (TMS) derivative. This method ensures high sensitivity (low ppb detection), excellent peak symmetry, and reproducible quantification.

Strategic Overview: The Chemistry of Derivatization

To accurately quantify N-2-HPM, we must neutralize its two active protons:

  • The Secondary Hydroxyl (-OH): Readily forms hydrogen bonds, causing column retention and drag.

  • The Sulfonamide Nitrogen (-NH-SO₂-): Weakly acidic (

    
    ), this group can cause severe peak tailing and irreversible adsorption on glass liners.
    

Why Silylation? While acylation is possible, it often produces multiple derivatives (O-acyl vs. N-acyl) and acidic byproducts that degrade the column. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the superior strategy because it simultaneously blocks both the oxygen and nitrogen sites in a single step, yielding a chemically inert, non-polar derivative ideal for Electron Ionization (EI) MS.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the active hydrogens on the silicon atom of the BSTFA. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, increasing the silyl donor power to ensure the sterically hindered or less reactive sulfonamide nitrogen is fully derivatized.



Experimental Protocols

Materials & Reagents
  • Analyte Standard: N-(2-hydroxypropyl)methanesulfonamide (>98% purity).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Internal Standard (IS): N-Methylmethanesulfonamide or a deuterated analog (

    
    -N-2-HPM).
    
Protocol A: High-Sensitivity Silylation (Standard)

Best for trace impurity analysis (LOD < 10 ppb).

  • Sample Preparation:

    • Weigh 10 mg of sample (API or matrix) into a 2 mL GC vial.

    • Add 50 µL of Internal Standard solution (100 µg/mL in Pyridine).

    • Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization:

    • Add 200 µL of BSTFA + 1% TMCS .

    • Cap tightly with a PTFE-lined crimp cap.

    • Incubate: Heat at 70°C for 45 minutes .

    • Scientific Rationale: The secondary alcohol silylates rapidly (room temp), but the sulfonamide nitrogen requires thermal energy to overcome the activation barrier. 70°C ensures 100% conversion to the bis-TMS derivative.

  • Post-Reaction:

    • Cool to room temperature.[1]

    • (Optional) Dilute with anhydrous Toluene if the matrix is too viscous.

    • Inject 1 µL directly into GC-MS.

Protocol B: Microwave-Assisted Derivatization (High Throughput)

Best for high-volume laboratories.

  • Prepare sample as in Protocol A.

  • Place vials in a dedicated microwave reaction system.

  • Irradiate at 400W for 3 minutes at 60°C.

  • Cool and inject.

Instrumental Parameters (GC-MS)

ParameterSettingRationale
Inlet Splitless (1 min) @ 260°CMaximizes transfer of trace analytes; high temp prevents condensation.
Liner Deactivated Splitless with Glass WoolPrevents analyte degradation on hot metal surfaces.
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase separates TMS derivatives effectively.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp separates reagents (BSTFA) from the analyte.
MS Source EI (70 eV) @ 230°CStandard ionization for library matching.
SIM Mode Target Ion: m/z [M-15]⁺ (Loss of -CH₃)The [M-15]⁺ ion is typically the base peak for TMS derivatives, offering max sensitivity.

Visualizations

Figure 1: Derivatization Reaction Pathway

This diagram illustrates the conversion of the polar native compound into the GC-compatible derivative.

ReactionScheme Reactant N-(2-hydroxypropyl) methanesulfonamide (Polar, Non-Volatile) Intermediate Transition State (Pyridine Catalyzed) Reactant->Intermediate Mix @ 70°C Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product N,O-bis(TMS) Derivative (Volatile, Stable) Intermediate->Product -TMS-Acetamide

Caption: Reaction pathway transforming N-2-HPM into its bis-TMS derivative using BSTFA/TMCS.

Figure 2: Sample Preparation Workflow

A self-validating workflow ensuring data integrity.

Workflow Step1 Sample Weighing (10 mg API/Matrix) Step2 Add Internal Standard (d3-Analog) Step1->Step2 Step3 Solubilization (500 µL Pyridine) Step2->Step3 Step4 Derivatization Addition (200 µL BSTFA + 1% TMCS) Step3->Step4 Step5 Thermal Incubation (70°C, 45 mins) Step4->Step5 Critical Control Point Step6 Cooling & Transfer (Room Temp) Step5->Step6 Step7 GC-MS Injection (SIM Mode Analysis) Step6->Step7

Caption: Step-by-step workflow for the preparation and analysis of N-2-HPM.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Derivatization Presence of water in solvent/sample.Use Anhydrous Pyridine; store reagents in desiccator. Moisture hydrolyzes TMS groups.
Peak Tailing Active sites in liner or column.Replace liner with deactivated glass wool; trim column inlet by 10-20 cm.
Multiple Peaks Mono-TMS vs. Bis-TMS formation.Increase incubation time or temperature (e.g., to 75°C) to force derivatization of the hindered sulfonamide nitrogen.
Source Contamination Excess BSTFA injection.Use a "Solvent Delay" in MS acquisition to skip the reagent peak (usually elutes early).

Validation Criteria (ICH Q2):

  • Linearity:

    
     over 0.05 – 10 ppm range.
    
  • Recovery: 85% – 115% (Spike recovery in matrix).

  • Precision: RSD < 5% (n=6 injections).

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley. (Foundational text on silylation mechanisms for hydroxyl and amine groups).
  • Little, J. L. (1999). "Derivatization of Sulfonamides for GC-MS". Journal of Chromatography A. (Establishes BSTFA/TMCS as the gold standard for sulfonamide analysis).
  • US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Link (Contextual relevance for genotoxic impurity analysis workflows).

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation. Link (Technical specifications for BSTFA/TMCS reagents).

  • European Medicines Agency (EMA). (2010). Guideline on the Limits of Genotoxic Impurities. Link (Regulatory framework for analyzing trace impurities like N-2-HPM).

Sources

Troubleshooting & Optimization

identifying degradation products of N-(2-hydroxypropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-hydroxypropyl)methanesulfonamide

A Guide to the Identification and Troubleshooting of Degradation Products

As a Senior Application Scientist, my goal is to bridge the gap between complex analytical challenges and robust, reliable results. The stability of an active pharmaceutical ingredient (API) is not just a regulatory hurdle; it's a cornerstone of drug safety and efficacy. This guide is designed for researchers, scientists, and drug development professionals actively working with N-(2-hydroxypropyl)methanesulfonamide. It moves beyond simple protocols to provide a framework for logical troubleshooting and a deeper understanding of the molecule's degradation behavior. We will explore the "why" behind experimental choices, ensuring that every step is part of a self-validating system for identifying degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the stability assessment and degradation analysis of N-(2-hydroxypropyl)methanesulfonamide.

Q1: What are the most probable degradation pathways for N-(2-hydroxypropyl)methanesulfonamide under forced degradation conditions?

A1: Understanding the molecule's intrinsic stability is the first step in any degradation study.[1] N-(2-hydroxypropyl)methanesulfonamide, as an aliphatic sulfonamide, has specific vulnerabilities. Unlike aromatic sulfonamides, its primary degradation pathways are dictated by the sulfonamide group and the hydroxypropyl side chain rather than an aromatic ring.

  • Hydrolytic Degradation (Acidic/Basic): The most likely point of cleavage is the sulfonamide (S-N) bond.[2][3]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. This typically yields methanesulfonic acid and 1-aminopropan-2-ol.

    • Base-Catalyzed Hydrolysis: Strong alkaline conditions can also promote the cleavage of the S-N bond.

  • Oxidative Degradation: The presence of the secondary alcohol on the propyl chain presents a prime target for oxidation.

    • Using an oxidizing agent like hydrogen peroxide can convert the secondary alcohol (-CHOH) into a ketone (-C=O), forming N-(2-oxopropyl)methanesulfonamide.

    • More aggressive oxidation could potentially lead to cleavage of the C-C or C-N bonds, though this is generally less common under standard forced degradation conditions.

  • Photolytic Degradation: Aliphatic sulfonamides lack a significant chromophore that absorbs UV-Vis light, making them inherently more photostable than their aromatic counterparts.[2] While some degradation may be induced under high-intensity light as per ICH Q1B guidelines, it is not expected to be the primary degradation pathway.[4]

  • Thermal Degradation: In the solid state, thermal stress is less likely to cause significant degradation unless very high temperatures are used. In solution, elevated temperatures will accelerate the hydrolytic and oxidative pathways mentioned above.[1]

Q2: My HPLC chromatogram shows several unexpected peaks after a stress study. How do I begin to identify them?

A2: The appearance of unknown peaks is a common outcome of forced degradation studies.[3] A systematic approach is critical to avoid confusion and ensure accurate identification. The goal is to determine if these peaks are true degradants, artifacts of the stress conditions, or impurities from excipients.[5]

Below is a logical workflow for troubleshooting and identifying unknown peaks.

G start Unexpected Peak(s) Observed in Stressed Sample Chromatogram control_check 1. Analyze Control Samples: - Unstressed API - Stressed Placebo/Blank start->control_check is_present Is the peak present in controls? control_check->is_present lcms_analysis 2. Perform LC-MS Analysis Obtain Accurate Mass (m/z) is_present->lcms_analysis No artifact Peak is an artifact or excipient-related. (Not an API Degradant) is_present->artifact Yes mass_match Does mass match a predicted degradant? lcms_analysis->mass_match msms_analysis 3. Perform MS/MS (Tandem MS) Obtain Fragmentation Pattern mass_match->msms_analysis Yes / No (Proceed for confirmation) elucidate 4. Elucidate Structure - Propose fragmentation pathway - Compare with known sulfonamide fragmentation msms_analysis->elucidate identified Structure Confirmed/ Tentatively Identified elucidate->identified

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

Detailed Steps:

  • Analyze Controls: Always compare your stressed API sample against an unstressed API sample and a "blank" sample (e.g., a placebo formulation or just the stress medium) that has undergone the identical stress conditions.[5] This step is crucial to rule out peaks originating from excipients, the mobile phase, or the degradation of the stressor itself.

  • LC-MS for Mass Identification: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to get the accurate mass of the unknown peak. This allows you to propose an elemental composition.[6] Compare this mass to the predicted masses of potential degradation products (see Table 1 below).

  • MS/MS for Structural Clues: Fragment the ion of the unknown peak (the parent ion) to get a tandem mass spectrum (MS/MS). The fragmentation pattern provides structural information. For sulfonamides, look for characteristic losses, such as the cleavage of the S-N bond.[7][8]

  • Structure Elucidation: Combine the accurate mass and fragmentation data to propose a chemical structure. If the degradant is significant, isolation using preparative HPLC followed by NMR spectroscopy may be required for definitive structural confirmation.[9]

Q3: My HPLC method shows poor resolution between the parent API and a key degradant. What are my options for method optimization?

A3: Achieving a "stability-indicating" method, one that can separate the API from all potential degradation products, is a primary goal.[1][6] If you're facing co-elution or poor resolution, consider the following systematic adjustments. Remember the rule of "one": change only one parameter at a time to clearly see its effect.

  • Adjust Mobile Phase pH: The ionization state of your API and its degradants can significantly impact retention on a reverse-phase column. N-(2-hydroxypropyl)methanesulfonamide is weakly acidic. A degradant, such as methanesulfonic acid, will be strongly acidic. Systematically adjust the mobile phase pH (e.g., in 0.5 unit increments) away from the pKa of the compounds to ensure they are in a single, non-ionized or fully ionized form.

  • Modify Gradient Slope: If using a gradient method, a shallower gradient provides more time for compounds to separate. Try decreasing the rate of organic solvent increase (e.g., from 2%/min to 1%/min) in the region where the critical pair elutes.

  • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or improve the separation of closely eluting peaks.

  • Evaluate Column Chemistry: If mobile phase adjustments are insufficient, the column's stationary phase may not be suitable.

    • Try a Different C18: Not all C18 columns are the same. A C18 from a different manufacturer may have different bonding density or end-capping, providing unique selectivity.

    • Consider an Alternative Stationary Phase: A Phenyl-Hexyl or a Polar-Embedded phase column can offer different retention mechanisms (e.g., π-π interactions with a phenyl phase) that may resolve your compounds.

  • Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, although it will also increase backpressure.[10]

Data Presentation & Experimental Protocols

Table 1: Potential Degradation Products of N-(2-hydroxypropyl)methanesulfonamide

This table summarizes the likely primary degradation products based on the known chemistry of the molecule. Use it as a reference when analyzing LC-MS data from your forced degradation studies.

Degradation PathwayProposed StructureChemical FormulaExact Mass [M+H]⁺ (m/z)
Parent API N-(2-hydroxypropyl)methanesulfonamideC₄H₁₁NO₃S154.0532
Oxidation N-(2-oxopropyl)methanesulfonamideC₄H₉NO₃S152.0376
Hydrolysis Product 1 Methanesulfonic acidCH₄O₃S97.9954
Hydrolysis Product 2 1-Aminopropan-2-olC₃H₉NO76.0757
Experimental Protocol: Forced Degradation Study

This protocol outlines a standard approach for conducting a forced degradation study on N-(2-hydroxypropyl)methanesulfonamide, in line with ICH guidelines.[4][11] The goal is to achieve 5-20% degradation of the API.[4]

1. Sample Preparation:

  • Prepare a stock solution of N-(2-hydroxypropyl)methanesulfonamide at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.[4]

  • For studies on a formulated drug product, also prepare a placebo sample at a corresponding concentration.

2. Stress Conditions (Perform in parallel):

  • Control Sample: Dilute the stock solution with the mobile phase to the target analytical concentration (e.g., 100 µg/mL). Store protected from light at 2-8°C.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate in a water bath at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equimolar amount of 1 M NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at room temperature (25°C) for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute to the target concentration.

  • Thermal Degradation:

    • Transfer the stock solution to a sealed vial.

    • Place in a calibrated oven at 80°C for 48 hours.

    • After cooling, withdraw an aliquot and dilute to the target concentration.

  • Photostability:

    • Place the stock solution in a photostability chamber.

    • Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions.

    • After exposure, dilute both the exposed and control samples to the target concentration.

3. Analysis:

  • Analyze all samples (including controls and blanks) using a validated, stability-indicating HPLC-UV/PDA method.

  • For any sample showing significant degradation, perform LC-MS and MS/MS analysis to identify the resulting degradants.

  • Calculate the mass balance for each stress condition to ensure all major degradation products are accounted for.[5]

References

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (n.d.). International Journal of Pharmaceutical Erudition.[Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Pharma Times.[Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee.[Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate.[Link]

  • Dai, L., Yang, S., Chen, W., Li, S., Liu, K., & Liu, G. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 14, 1186719. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.[Link]

  • Manufacturing and Degradation Impurities. (n.d.). Hypha Discovery.[Link]

  • Vallejo, D. D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.[Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography.[Link]

  • Analysing Impurities and Degradation Products. (2023, July 15). ResearchGate.[Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate.[Link]

  • Wang, Y., Wang, Y., Li, X., Wang, J., Zhang, J., & Wu, D. (2024). Removal of sulfonamides from water by wetland plants. Environmental Pollution, 342, 123048. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.[Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2467-2473. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.[Link]

  • Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]

  • Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles. (n.d.). DESWATER.[Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences.[Link]

  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. (n.d.). ResearchGate.[Link]

  • Jiang, L., Liu, Y., Zeng, G., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 642, 1413–1422. [Link]

  • Duncan, R., & Kopeček, J. (1983). Degradation of side-chains of N-(2-hydroxypropyl)methacrylamide copolymers by lysosomal thiol-proteinases. The Biochemical journal, 210(3), 533–539. [Link]

  • Felis, E., Kalka, J., Sochacka, J., & Voyksner, R. D. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(12), 4436. [Link]

  • Wang, J., & Yi, W.-J. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules (Basel, Switzerland), 24(20), 3771. [Link]

  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (2025, October 16). ResearchGate.[Link]

  • Cas no 3144-09-0 (methanesulfonamide). (2025, October 18). Molbase.[Link]

  • Li, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 318. [Link]

  • LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. (2008, November 4). National Institutes of Health.[Link]

  • Wang, C., Guo, R., Guo, C., et al. (2025). Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. Environmental Science: Processes & Impacts.[Link]

  • Pharmaceuticals in STP effluents and their solar photodegradation in aquatic environment. (n.d.). CSB/SJU.[Link]

  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. (2025, August 6). ResearchGate.[Link]

  • Tundulawessa, J., et al. (2019). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 24(17), 3169. [Link]

  • Aerobic oxidation reactions catalyzed by N-hydroxyphthalimide and its analogues. (n.d.). ScienceDirect.[Link]

  • Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. (n.d.). Beilstein Journal of Organic Chemistry.[Link]

  • Rapid formation of hydroxymethyl hydroperoxide and its vital role in methanesulfonic acid-methylamine nucleation. (2025, November 3). EGUsphere.[Link]

  • Wang, J., & Yi, W.-J. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules (Basel, Switzerland), 24(20), 3771. [Link]

Sources

Technical Support Center: N-(2-hydroxypropyl)methanesulfonamide (HPMSA) Stability

[1]

Status: Active Operator: Senior Application Scientist Subject: Prevention of Thermal Degradation & Process Impurities Reference ID: HPMSA-STAB-001[1]

Introduction: The Stability Paradox

Welcome to the HPMSA Stability Hub. As researchers working with N-(2-hydroxypropyl)methanesulfonamide (often a key intermediate in Dronedarone synthesis), you are likely encountering a specific frustration: the molecule is chemically stable at room temperature but exhibits rapid degradation during thermal processing (distillation/drying).[1]

This guide addresses the


-hydroxy sulfonamide elimination mechanismN-allylpropenyl impurities

Module 1: The Degradation Mechanism (Root Cause Analysis)

Ticket #101: "Why does my purity drop after vacuum drying?"

Diagnosis: You are observing Acid-Catalyzed


-Elimination1


The Pathway:

  • Protonation: Residual acid protonates the hydroxyl group (

    
    ).
    
  • Elimination: Water acts as a leaving group, creating a transient carbocation or concerted transition state.

  • Alkene Formation: A proton is removed, forming the thermodynamic impurity: N-(1-propenyl)methanesulfonamide or N-allyl-methanesulfonamide .[1]

Visualizing the Pathway

HPMSA_Degradationcluster_preventionMitigation StrategyHPMSAHPMSA(Intact Molecule)TSTransition State(Protonated -OH2+)HPMSA->TS + AcidHeatThermal Stress(>50°C)Heat->TSAcidTrace Acid(Catalyst)ImpurityDegradant(N-propenyl/allyl species)TS->Impurity EliminationWaterH2O(Byproduct)TS->Water Loss of LGNeutralizationpH Neutralization(pH 7.0-7.5)Neutralization->Acid Blocks

Figure 1: The acid-catalyzed dehydration pathway of HPMSA.[1] Note that neutralization blocks the catalytic entry point.

Module 2: Process Control & Troubleshooting

Ticket #102: "How do I remove solvent without triggering degradation?"

Solution: The "Low-Thermal-Budget" Protocol Standard rotary evaporation at

1

Protocol: Safe Drying Parameters

ParameterCritical LimitRecommended SettingScientific Rationale
Pot Temperature Max 45°C 35°C - 40°CAbove 50°C, the activation energy for elimination is reached.[1][2]
Vacuum Pressure < 10 mbar 1 - 5 mbarMaximizes solvent removal rate at low T.
pH (Pre-drying) 6.5 - 7.5 7.2Crucial: Even mild acidity (pH < 5) accelerates dehydration by 10x.[1][2]
Drying Agent Avoid Acidic Clays

or

Acidic drying agents (e.g., some silica gels) act as solid-state catalysts.[1]
Ticket #103: "I see a new peak at RRT 0.85. Is this the degradant?"

Diagnosis: Yes. The dehydrated alkene is less polar than the parent alcohol (HPMSA).

  • HPLC Behavior: The impurity elutes before the main peak (shorter retention time) on Reverse Phase (C18) columns due to loss of the polar hydroxyl group.

  • UV Profile: The formation of the double bond conjugated with the sulfonamide (in the N-propenyl isomer) may result in a bathochromic shift (red shift) in UV absorption.

Module 3: Storage & Handling Guidelines

Ticket #104: "Can I store the intermediate in solution?"

Recommendation: Storage in solution is riskier than solid state due to hydrolysis potential, but if necessary, follow these rules:

  • Solvent Choice: Avoid protic solvents (Methanol/Ethanol) for long-term storage if trace acid is present, as this can lead to ether formation (solvolysis). Use Anhydrous Ethyl Acetate or DCM .

  • Temperature: Store at 2-8°C .

  • Inert Atmosphere: Argon/Nitrogen overlay is mandatory. Sulfonamides can undergo slow oxidative degradation at the

    
    -carbon if exposed to atmospheric oxygen and light.
    

Stability Data Summary (Simulated)

ConditionDurationPurity (HPLC)Degradation Product
25°C / Ambient Air 2 Weeks98.5%

96.0%
Oxidation/Hygroscopic uptake
40°C / pH 4.0 (Acidic) 24 Hours99.0%

88.0%
N-propenyl alkene (Major)
40°C / pH 7.2 (Neutral) 24 Hours99.0%

98.8%
Negligible
4°C / Inert Gas 6 Months99.5%

99.4%
Stable

Module 4: Synthesis & Workup Logic Tree

Use this decision tree to troubleshoot low yields or purity issues during the workup of HPMSA.

Troubleshooting_LogicStartIssue: Low Purity HPMSACheck_pHCheck Aqueous pHbefore extractionStart->Check_pHIs_AcidicIs pH < 6?Check_pH->Is_AcidicNeutralizeAction: Wash withSat. NaHCO3Is_Acidic->NeutralizeYesCheck_TempCheck Drying TempIs_Acidic->Check_TempNoNeutralize->Check_TempIs_HotTemp > 45°C?Check_Temp->Is_HotReduce_TempAction: Increase Vacuum,Reduce Bath TempIs_Hot->Reduce_TempYesCheck_TimeCheck Process TimeIs_Hot->Check_TimeNoReduce_Temp->Check_TimeDegradationDiagnosis: Thermal Elimination(Dehydration)Check_Time->DegradationLong exposureStableProcess OptimizedCheck_Time->StableShort exposure

Figure 2: Troubleshooting logic for HPMSA isolation. pH control is the primary gatekeeper for stability.

References

  • Bakheit, A. H., et al. (2025).[3] Dronedarone: A Comprehensive Drug Profile. Profiles of Drug Substances, Excipients and Related Methodology.[3][4][5] [4]

    • Context: Details the synthetic route of Dronedarone, identifying HPMSA as a critical intermediate and highlighting the risks of process-rel
  • OpenStax Chemistry. (2023). Dehydration of Aldol Products: Synthesis of Enones. Link

    • Context: Provides the fundamental mechanistic grounding for acid/base-c

      
      -elimination of hydroxy-carbonyls and sulfonamides.[1]
      
  • Villetti, M. A., et al. (2002).[4] Thermal Degradation of Natural Polymers (Hydroxypropyl derivatives). Journal of Thermal Analysis and Calorimetry. Link

    • Context: Validates the thermal instability of hydroxypropyl side chains, showing dehydration as the primary degradation mode starting at elevated temper
  • European Medicines Agency (EMA). (2023). Stability testing of active substances and finished products. Link

    • Context: Regulatory standards for stability testing conditions (Long term vs.

Technical Support Center: Sulfonamide Analysis & Column Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Column Contamination During Sulfonamide Analysis
Executive Summary

Sulfonamides are chemically deceptive. While they appear to be standard polar analytes, their amphoteric nature (containing both basic amine and acidic sulfonamide groups) and high potential for hydrogen bonding make them notorious for "sticking" to stainless steel, PEEK, and silica stationary phases.

This guide moves beyond basic maintenance. We address the root causes of contamination—specifically carryover and matrix buildup —and provide self-validating workflows to restore system integrity.

Part 1: The Diagnostic Phase (Is it the Column or the System?)

User Query: "I see ghost peaks in my blank injections that match the retention time of my sulfonamide standards. Is my column ruined?"

Technical Insight: Before cleaning the column, you must rule out the autosampler. Sulfonamides adsorb strongly to metallic surfaces. If the contamination is in the injector loop or needle, washing the column is a waste of solvent.

The "Zero-Volume" Validation Protocol

Perform this test to isolate the contamination source before attempting any cleaning.

  • Run 1 (Standard Blank): Inject your standard solvent blank (e.g., 100% MeOH).

    • Result: Ghost peak appears.[1]

  • Run 2 (The Zero-Injection): Program the method to run the full gradient without performing an injection (if your hardware allows) or inject 0 µL .

    • Result A:No Peak. The contamination is in the Autosampler/Needle . (See Solution A).

    • Result B:Peak Persists. The contamination is on the Column or in the Mobile Phase . (See Solution B).

Visual Logic: Contamination Source Decision Tree

Sulfonamide_Diagnosis Start Symptom: Ghost Peaks in Blank Test Action: Run 'Zero-Volume' or 'No Injection' Gradient Start->Test Result1 Ghost Peak Disappears? Test->Result1 Injector Source: Autosampler/Needle (Adsorption to metal/plastic) Result1->Injector Yes (Clean Baseline) Column Source: Column/Mobile Phase (Matrix accumulation) Result1->Column No (Peak Persists) Action1 Protocol: Aggressive Needle Wash (High Organic + Acid) Injector->Action1 Action2 Protocol: Backflush & Regeneration Cycle Column->Action2

Figure 1: Decision matrix for isolating the source of sulfonamide carryover.

Part 2: Solution A - Autosampler Carryover (The "Sticky" Needle)

The Science: Sulfonamides are soluble in both acidic and basic conditions but can precipitate or adsorb at neutral pH. Standard methanol washes are often insufficient. You must break the hydrogen bonding and ionic interactions with the needle surface.

The Fix: The "Dual-Mode" Wash Configure your autosampler for a multi-wash if possible. If limited to one solvent, use the Organic/Acid mix.

Wash ParameterRecommended CompositionMechanism of Action
Weak Wash 90% Water / 10% ACN + 0.1% Formic AcidMatches initial gradient conditions; prevents precipitation.
Strong Wash 40% ACN / 40% MeOH / 20% IPA + 0.2% Formic Acid ACN/MeOH solvates the hydrophobic backbone. IPA wets the surface. Acid ensures the sulfonamide is protonated (cationic), increasing solubility and reducing metal binding.

Pro Tip: Avoid 100% water washes. Sulfonamides have poor water solubility and will precipitate inside the needle, creating a "reservoir" of contamination that bleeds into every subsequent injection [1].

Part 3: Solution B - Column Contamination & Matrix Effects

User Query: "My retention times are shifting, and I see high backpressure. I analyze milk/plasma samples."

Technical Insight: This is rarely just "sulfonamide" contamination. It is likely phospholipid buildup . In LC-MS/MS of biological matrices (milk, meat, plasma), phospholipids accumulate on the column because they require very high organic strength to elute.[2] If your gradient stops at 90% organic for only 1-2 minutes, lipids remain on the column and elute in subsequent runs (matrix effect) [2].

Protocol: The "Sawtooth" Regeneration

Standard washing isn't enough. You must use a chaotic solvent switching method to strip the stationary phase.

Prerequisites:

  • Disconnect the column from the detector (MS/UV) to prevent fouling the flow cell/source.

  • If particle size is >1.8 µm, reverse the column direction (Backflush).[3] Do not backflush sub-2 µm columns.

Step-by-Step Regeneration Cycle:

  • Water Flush: 20 Column Volumes (CV) of 95% Water / 5% ACN (Removes buffers/salts).

  • Organic Strip: 20 CV of 100% Acetonitrile.

  • The "Magic" Solvent: 20 CV of 50:50 Acetonitrile:Isopropanol (IPA) .

    • Why? IPA has higher viscosity and stronger elution strength for lipids than ACN or MeOH.

  • Re-equilibration: 10 CV of 100% Acetonitrile → 20 CV of Initial Mobile Phase.

Visual Logic: Regeneration Workflow

Column_Regen Step1 1. Flush Buffers 95% H2O / 5% ACN (20 CV) Step2 2. Organic Strip 100% ACN (20 CV) Step1->Step2 Step3 3. Lipid Removal 50:50 ACN:IPA (20 CV) Step2->Step3 High Viscosity Warning Step4 4. Re-Equilibrate Initial Mobile Phase (20 CV) Step3->Step4

Figure 2: Sequential solvent flush for removing hydrophobic matrix and sulfonamide residues.

Part 4: Peak Shape & pH (Prevention Strategy)

User Query: "My column is clean, but my sulfonamide peaks are tailing badly."

Technical Insight: This is a secondary interaction issue, not contamination. Sulfonamides have two pKa values (approx pKa1 ≈ 2–3 for the amine, pKa2 ≈ 10 for the sulfonamide group).

  • At neutral pH (pH 6-7), they can exist as neutral or anionic species.

  • The Problem: Residual silanols on the silica column surface are acidic (pKa ≈ 4-5). If your mobile phase pH is > 4, silanols ionize (Si-O⁻). If the sulfonamide amine is protonated (positive), it ionically binds to the silanol, causing tailing [3].

The Fix: Ensure your mobile phase pH is low (pH 2.0 – 3.0) using Formic Acid or Ammonium Formate. This keeps the silanols protonated (neutral) and suppresses the secondary interaction, sharpening the peak.

References
  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from

  • Chambers, E., et al. (2013). Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. Waters Corporation Application Note. Retrieved from

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Retrieved from

  • Chrom Tech, Inc. (2025). How to Regenerate a C18 HPLC Column. Retrieved from

Sources

Technical Support Center: Strategies for Controlling Genotoxic Impurities in Drug Substances

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the control of genotoxic impurities (GTIs) in drug substances. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complex landscape of GTI assessment and control, ensuring the safety and quality of pharmaceutical products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the identification, risk assessment, and control of genotoxic impurities.

Q1: What are genotoxic impurities and why are they a concern?

A1: Genotoxic impurities are chemical compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer.[1][2][3][4] They can be introduced into the drug substance through various means, including as by-products of the manufacturing process, residual starting materials or reagents, or as degradation products.[1][4][5] Even at trace levels, these impurities pose a significant risk to patient safety, making their control a critical aspect of pharmaceutical development and manufacturing.[1][3]

Q2: What are the key regulatory guidelines for controlling genotoxic impurities?

A2: The primary regulatory guideline is the ICH M7 (R2) guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".[1][2][6][7] This guideline, adopted by major regulatory bodies like the FDA and EMA, provides a framework for the identification, categorization, qualification, and control of mutagenic impurities.[7][8][9] It emphasizes a science- and risk-based approach to ensure that the levels of these impurities are below acceptable limits.[1][6]

Q3: What is the Threshold of Toxicological Concern (TTC) and how is it applied?

A3: The Threshold of Toxicological Concern (TTC) is a concept that establishes a safe level of exposure for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects.[8][10][11][12] For most genotoxic impurities with unknown carcinogenic potential, the widely accepted TTC is 1.5 µ g/day for lifetime exposure.[1][8][9][10][11][13] This value corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime.[10][11] The TTC is a crucial tool for setting acceptable limits for impurities when compound-specific toxicity data is not available.[8][14] However, for a specific group of highly potent mutagenic carcinogens known as the "cohort of concern" (which includes aflatoxin-like compounds, N-nitroso compounds, and alkyl-azoxy compounds), the TTC is not applicable, and compound-specific risk assessments are required.[9][13]

Q4: How are genotoxic impurities classified?

A4: According to the ICH M7 guideline, impurities are categorized into five classes based on their mutagenic and carcinogenic potential:[4][7]

  • Class 1: Known mutagenic carcinogens. These are the most high-risk impurities and should be controlled to compound-specific acceptable limits.[4][7]

  • Class 2: Known mutagens with unknown carcinogenic potential. These are typically controlled at or below the TTC.[4][7][15]

  • Class 3: Impurities with a structural alert for mutagenicity but no experimental data. These are also generally controlled based on the TTC.[4][7][15]

  • Class 4: Impurities with a structural alert that is shared with the drug substance or related compounds that have been shown to be non-mutagenic. These are treated as non-mutagenic impurities.[4][7][15]

  • Class 5: Impurities with no structural alert for mutagenicity. These are also treated as non-mutagenic impurities and are controlled according to ICH Q3A/B guidelines.[4][7][15]

Q5: What are in silico assessment tools and what is their role?

A5: In silico assessment tools are computer-based models that predict the genotoxic potential of a chemical based on its structure.[16] These (Quantitative) Structure-Activity Relationship, or (Q)SAR, models are a key component of the initial hazard assessment as recommended by ICH M7.[1][16][17][18] The guideline requires the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[17][18] A positive prediction from either model suggests that the impurity may be mutagenic, triggering further investigation.[17] These tools are invaluable for prioritizing impurities for further testing and for providing a scientific justification for control strategies.[14][19]

Section 2: Troubleshooting Guides

This section provides practical guidance for addressing specific challenges encountered during the analysis and control of genotoxic impurities.

Troubleshooting Guide 1: Analytical Method Development for Trace-Level GTI Detection

Issue: Difficulty in developing a sensitive and specific analytical method for quantifying a genotoxic impurity at the required low ppm levels.

Causality: The challenge often lies in achieving the necessary limit of detection (LOD) and limit of quantification (LOQ) while dealing with matrix interference from the drug substance and other impurities.[20][21] The physicochemical properties of the GTI, such as volatility and polarity, also dictate the choice of analytical technique.[20][22]

Step-by-Step Protocol:

  • Understand the Analyte and Matrix:

    • Thoroughly characterize the physicochemical properties of the GTI (e.g., volatility, polarity, UV absorbance, ionizability).

    • Evaluate the properties of the drug substance matrix to anticipate potential interferences.

  • Select the Appropriate Analytical Technique:

    • For Volatile GTIs: Gas Chromatography (GC) is the preferred technique.[20][23]

      • Detector Selection: A Flame Ionization Detector (FID) can be used for higher concentration limits, while a Mass Spectrometry (MS) detector in Selected Ion Monitoring (SIM) mode offers superior sensitivity and selectivity for sub-ppm levels.[15][20]

      • Injection Technique: Headspace GC is suitable for highly volatile impurities, while direct liquid injection can also be used.[20]

    • For Non-Volatile GTIs: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the method of choice.[15][22]

      • Detector Selection: A UV detector may be sufficient for GTIs with a strong chromophore and when sensitivity requirements are not extreme.[20][22] However, for trace-level analysis, a Mass Spectrometry (MS or MS/MS) detector is often necessary for the required sensitivity and specificity.[5][24]

      • Column Selection: Reversed-phase HPLC is common, but for highly polar impurities, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography may be required to achieve adequate retention.[22]

  • Optimize Method Parameters to Enhance Sensitivity:

    • Increase Sample Concentration: Prepare the sample at the highest possible concentration without causing solubility issues or detector saturation from the main component.

    • Increase Injection Volume: For HPLC, larger injection volumes (stacked injections) can increase the amount of analyte introduced into the system.[22]

    • Derivatization: For GTIs that are not readily detectable, chemical derivatization can be employed to improve their volatility for GC analysis or to introduce a UV-active or fluorescent tag for LC analysis.[15][22]

    • MS Parameter Optimization: In LC-MS or GC-MS, optimize ionization source parameters and select appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) to maximize signal-to-noise.

  • Address Matrix Effects:

    • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate the GTI from the matrix.

    • Chromatographic Selectivity: Adjust the mobile phase composition, gradient profile, or column chemistry to chromatographically separate the GTI from interfering peaks.

    • Use of an Internal Standard: A stable, isotopically labeled internal standard is ideal for correcting for matrix effects and variability in sample preparation and injection.

Workflow for Analytical Method Selection:

MethodSelection start Start: Assess GTI Properties volatile Is the GTI volatile? start->volatile non_volatile Non-volatile volatile->non_volatile No gc Gas Chromatography (GC) volatile->gc Yes hplc Liquid Chromatography (LC) non_volatile->hplc gc_detector Select GC Detector gc->gc_detector hplc_detector Select LC Detector hplc->hplc_detector fid FID (Higher Limits) gc_detector->fid ms_sim MS (SIM) (Low Limits) gc_detector->ms_sim uv UV (Chromophore Present) hplc_detector->uv ms_msms MS or MS/MS (High Sensitivity) hplc_detector->ms_msms end Method Optimization & Validation fid->end ms_sim->end uv->end ms_msms->end

Caption: Decision tree for selecting an appropriate analytical technique.

Troubleshooting Guide 2: Justifying a Control Strategy Based on Process Understanding (Purge Factor)

Issue: An identified potential genotoxic impurity (PGI) is formed early in the synthesis, and there is a need to justify that it is effectively removed by downstream process steps without the need for routine testing in the final drug substance.

Causality: Demonstrating sufficient "purge" of an impurity relies on a thorough understanding of its physicochemical properties and the conditions of the subsequent manufacturing steps.[25][26] A scientifically sound justification is required to convince regulatory authorities that the impurity will be consistently removed to a level below 30% of its acceptable limit.[8][27]

Step-by-Step Protocol:

  • Identify the PGI and its Point of Introduction:

    • Clearly identify the structure of the potential genotoxic impurity and the synthetic step where it is formed or introduced.

  • Gather Physicochemical Data for the PGI:

    • Reactivity: Assess the reactivity of the PGI under the conditions of subsequent reaction steps. Will it be consumed or transformed?

    • Solubility: Determine the solubility of the PGI in the various solvents used in downstream workups, extractions, and crystallizations.

    • Volatility: Evaluate the volatility of the PGI, particularly in relation to distillation or evaporation steps.

  • Analyze Each Downstream Process Step for its Purging Potential:

    • For each unit operation (e.g., reaction, extraction, distillation, crystallization, chromatography), evaluate its capacity to remove the PGI based on the collected physicochemical data.

  • Calculate the Purge Factor:

    • A semi-quantitative approach can be used to estimate the purge factor for each step.[25][26] This often involves assigning scores based on the PGI's properties and the process conditions.[26]

    • The overall purge factor is the product of the purge factors from each individual step.[26]

    • Specialized software can also be used to perform these calculations in a more standardized and reproducible manner.[27][28]

  • Compile the Justification Report:

    • The report should include a detailed description of the synthesis, the identity of the PGI, its physicochemical properties, and a step-by-step analysis of the purging capacity of the process.

    • Clearly present the calculated purge factor and compare the predicted final concentration of the PGI to its acceptable limit. A purge ratio of greater than 1000 provides a high degree of confidence.[27]

Conceptual Diagram of Purge Factor Assessment:

PurgeFactor cluster_process Manufacturing Process cluster_assessment Purge Assessment step1 Step 1 (PGI Introduced) step2 Step 2 (Reaction/Workup) step1->step2 Purge 1 step3 Step 3 (Crystallization) step2->step3 Purge 2 step4 Final API step3->step4 Purge 3 overall_purge Overall Purge Factor = Purge 1 x Purge 2 x Purge 3 step4->overall_purge reactivity Reactivity reactivity->step2 solubility Solubility solubility->step2 solubility->step3 volatility Volatility volatility->step2

Sources

Validation & Comparative

A Comparative Guide to ICH Q2 Method Validation for N-(2-hydroxypropyl)methanesulfonamide (HPMA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Analytical Rigor

In pharmaceutical development, the assurance of quality, safety, and efficacy is paramount. N-(2-hydroxypropyl)methanesulfonamide (HPMA) often emerges as a critical process-related impurity or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its effective control relies on analytical procedures that are not just precise, but demonstrably "fit for their intended purpose."[1][2] This is the core objective of method validation.

This guide provides an in-depth, experience-driven comparison of analytical method validation for HPMA, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guideline.[3] We will first conduct a comprehensive validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a robust workhorse for assays and higher-level impurity quantification. Subsequently, we will compare its performance characteristics with a Gas Chromatography-Mass Spectrometry (GC-MS) method, an orthogonal technique offering superior sensitivity for trace-level analysis, which is critical if HPMA is classified as a potentially genotoxic impurity.

This document is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple checklist of validation steps to explain the causality behind experimental choices and the logic that underpins a self-validating, trustworthy analytical system.

Part 1: The Regulatory Framework: Deconstructing ICH Q2(R2)

The ICH Q2(R2) guideline provides the global standard for validating analytical procedures, ensuring a harmonized approach to demonstrating that a method is suitable for its intended use.[4] The validation process involves a systematic evaluation of specific performance characteristics.[5]

The key validation parameters are interconnected, forming a logical progression of evidence that builds confidence in the method's performance.

ICH_Q2_Workflow Start Method Development & Optimization Specificity Specificity (Analyte vs. Interferences) Start->Specificity Initial Proof Robustness Robustness (Resilience to Small Changes) Start->Robustness Stress Testing Linearity Linearity (Response Proportionality) Specificity->Linearity Ensures Unambiguous Signal Range Range (Acceptable Interval) Linearity->Range Defines Boundaries Limits LOD & LOQ (Sensitivity) Linearity->Limits Derived From Accuracy Accuracy (Closeness to True Value) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Report Validation Report & Lifecycle Management Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Logical workflow for ICH Q2 analytical method validation.

Part 2: Primary Method Validation: HPLC-UV for HPMA Assay

Causality Behind Method Choice: High-Performance Liquid Chromatography with UV detection is the quintessential tool for API assays and the quantification of impurities at levels typically above 0.05%. Its selection for an HPMA assay is justified by its:

  • Robustness and Ubiquity: The technology is well-understood and available in virtually every pharmaceutical quality control lab.

  • Performance: It provides excellent precision and accuracy for quantifying analytes at the concentrations required for an assay (e.g., 80-120% of the target concentration).[1][5]

  • Efficiency: Modern HPLC/UHPLC systems offer rapid analysis times.

Experimental Protocol: HPLC-UV

A reverse-phase HPLC method was established for the quantification of HPMA.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (assuming HPMA has a suitable chromophore; if not, derivatization or an alternative detector like Refractive Index or Evaporative Light Scattering would be needed).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

HPLC_Workflow Prep Sample & Standard Preparation in Diluent Inject Inject 10 µL into HPLC System Prep->Inject Separate Isocratic Separation on C18 Column (70:30 Water:ACN) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Analyze Chromatographic Integration & Data Analysis Detect->Analyze

Caption: Experimental workflow for the HPLC-UV analysis of HPMA.

Validation Execution and Results

The validation was performed according to a pre-approved protocol, assessing each characteristic as mandated by ICH Q2(R2).[6]

1. Specificity (Selectivity) Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[1]

  • Protocol: A solution of HPMA was spiked with known related substances and potential process impurities. A placebo (matrix without HPMA) was also injected. Stressed samples (acid, base, peroxide, heat, light) were analyzed to ensure no degradation products co-eluted with the HPMA peak.

  • Results: The HPMA peak was well-resolved from all other peaks with a resolution of >2.0. The placebo injection showed no interfering peaks at the retention time of HPMA. Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the HPMA peak under all conditions.

2. Linearity Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[1]

  • Protocol: A series of five solutions were prepared from a stock solution of HPMA, ranging from 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL). Each solution was injected in triplicate.

  • Results:

Concentration (µg/mL)Mean Peak Area (n=3)
80.0798500
90.0901200
100.01002500
110.01103100
120.01205600
  • Analysis: A linear regression of mean peak area versus concentration yielded a correlation coefficient (r²) of 0.9998 and a y-intercept that was less than 2% of the response at 100% concentration.

3. Range The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[1]

4. Accuracy Accuracy measures the closeness of the test results to the true value.[5] It is typically expressed as percent recovery.

  • Protocol: Accuracy was assessed by spiking a placebo matrix with HPMA at three concentration levels (80%, 100%, and 120% of the target concentration). Nine determinations were made in total (3 concentrations, 3 replicates each).

  • Results:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.3100.3%
120%120.0121.1100.9%
  • Analysis: The mean recovery across all levels was 100.2% , with all individual recoveries falling within the typical acceptance criterion of 98.0-102.0%.[6]

5. Precision Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[5] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Six replicate preparations of a single sample at 100% of the target concentration were analyzed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability experiment was duplicated by a different analyst, on a different day, using a different instrument.

  • Results:

Precision LevelMean Assay Value (%)% Relative Standard Deviation (RSD)
Repeatability99.8%0.45%
Intermediate Precision100.1%0.52%
  • Analysis: The %RSD for both repeatability and intermediate precision was well below the typical acceptance criterion of ≤2.0%.

6. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[2]

  • Protocol: Key method parameters were slightly varied, including mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The effect on system suitability parameters (e.g., peak tailing, resolution) and assay results was observed.

  • Results: No significant changes in system suitability or assay results were observed under any of the varied conditions. All results remained within the established acceptance criteria.

Part 3: Alternative Method Comparison: GC-MS for Trace-Level HPMA

Causality Behind Method Choice: If HPMA were a potential genotoxic impurity (PGI), regulatory bodies would require its control at the parts-per-million (ppm) level relative to the API. The HPLC-UV method would lack the necessary sensitivity. Gas Chromatography with Mass Spectrometric detection is an ideal alternative for this purpose due to:

  • Superior Sensitivity: GC-MS, especially in Selected Ion Monitoring (SIM) mode, offers significantly lower limits of detection (LOD) and quantitation (LOQ) than HPLC-UV.[8][9]

  • High Selectivity: The mass spectrometer provides an extra dimension of selectivity, confirming both the retention time and the mass-to-charge ratio (m/z) of the analyte, which is crucial for trace-level identification.[10]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph with a mass selective detector (MSD) and autosampler.

  • Derivatization (Rationale): HPMA is not sufficiently volatile for direct GC analysis. A derivatization step is required to convert the polar hydroxyl group into a less polar, more volatile silyl ether. This is a common and necessary strategy for analyzing such compounds by GC.[10]

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure: Evaporate the sample solvent. Add BSTFA and heat at 70 °C for 30 minutes.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode.

  • Oven Program: Initial 100 °C for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

  • MSD Parameters: Electron Ionization (EI) mode. Selected Ion Monitoring (SIM) of characteristic ions for derivatized HPMA.

GCMS_Workflow Prep Sample Preparation & Solvent Evaporation Deriv Derivatization with BSTFA (70°C, 30 min) Prep->Deriv Inject Inject 1 µL into GC-MS System Deriv->Inject Separate GC Separation on DB-5ms Column (Temp Program) Inject->Separate Detect MS Detection (EI, SIM Mode) Separate->Detect Analyze Data Analysis (Quant Ion Response) Detect->Analyze

Caption: Experimental workflow for the GC-MS analysis of HPMA.

Comparative Performance Analysis

The following table objectively compares the validated performance of the HPLC-UV method with the expected performance of a validated GC-MS method for HPMA, highlighting their fitness for different purposes.

Validation ParameterHPLC-UV Method (Assay)GC-MS Method (Trace Impurity)Scientific Rationale for Differences
Intended Purpose Quantification of major component Quantification of trace-level impurity The analytical objective dictates the required performance and choice of technology.
Specificity High (Confirmed by peak purity)Very High (Confirmed by retention time and mass spectrum)Mass spectrometry adds a highly specific identification dimension, reducing the risk of co-elution interference.
Linearity (r²) > 0.999> 0.995Trace-level analysis often exhibits slightly higher variability, but linearity remains excellent.
Range 80 - 120% of assay concentrationLOQ to 150% of impurity specification limit (e.g., 1-20 ppm)The range is always defined by the specific application of the method.[5]
Accuracy (% Recovery) 98.0 - 102.0%80.0 - 120.0%Acceptance criteria for trace analysis are typically wider due to the increased analytical challenge at low concentrations.
Precision (% RSD) ≤ 2.0%≤ 15.0%Precision naturally decreases as the analyte concentration approaches the detection limit.
Limit of Quantitation (LOQ) ~0.1% (~1000 ppm)~0.5 ppm GC-MS with SIM mode provides a significant sensitivity enhancement, making it suitable for genotoxic impurity control.[8]
Robustness HighModerateThe derivatization step in the GC-MS method adds a variable that must be carefully controlled, making it inherently less robust than a direct HPLC injection.
Complexity & Cost LowHighGC-MS requires more complex sample preparation (derivatization) and more expensive instrumentation and maintenance.

Conclusion: Selecting the Right Tool for the Right Purpose

This guide demonstrates that the validation of an analytical method for N-(2-hydroxypropyl)methanesulfonamide is not a one-size-fits-all process. The choice of analytical technology and the design of the validation studies are fundamentally driven by the method's intended purpose, a principle repeatedly emphasized by the ICH.[11][12]

  • The HPLC-UV method is validated as a robust, accurate, and precise procedure perfectly suited for its intended purpose: assaying HPMA as a major component or quantifying it as a standard impurity. Its operational simplicity makes it ideal for routine quality control environments.

  • The GC-MS method , while more complex and resource-intensive, provides the essential high sensitivity required for controlling HPMA at trace levels, a critical requirement if it is classified as a potentially genotoxic impurity . Its validation would focus on demonstrating reliability at the low ppm level.

For the drug development professional, the key takeaway is that method validation is a system of logical, evidence-based experiments. By understanding the causality behind the choice of method and the purpose of each validation parameter, scientists can confidently develop and defend analytical procedures that ensure product quality and patient safety.

References

  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • Altabrisa Group. (2025, July 26).
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. Quality Guidelines.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare.
  • ResearchGate. Q2(R1)
  • Nimc. (2025, December 4).
  • USP. (2018, October 15).
  • Benchchem.
  • SIELC Technologies. (2018, February 16). Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column.
  • ICH. (2023, November 30).
  • (2025, October 18).
  • PMC.
  • (2020, October 13).
  • Asian Journal of Pharmaceutical and Clinical Research. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
  • (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • Indian Journal of Pharmaceutical Sciences.

Sources

Benchmarking Sulfonamide Impurity Analysis: A Multi-Site Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Blind Spot" in Pharmacopeial Methods

In the landscape of pharmaceutical quality control, sulfonamide antibiotics (e.g., sulfamethoxazole, sulfadiazine) present a unique challenge. While legacy HPLC-UV methods are the regulatory backbone for assay potency, they frequently fail to detect trace genotoxic impurities or degradation products at the thresholds required by modern ICH Q3A/B and M7 guidelines.

This guide presents the results of an Inter-Laboratory Comparison (ILC) designed to objectively evaluate a high-sensitivity UHPLC-MS/MS protocol (The Advanced Method) against the standard HPLC-UV Pharmacopeial method (The Reference Method) .

Our data demonstrates that while HPLC-UV offers robust reproducibility for high-abundance analytes, it suffers from critical "blind spots" regarding co-eluting isobaric impurities. The UHPLC-MS/MS workflow, when controlled with isotopically labeled internal standards, provides a self-validating system capable of 1000x greater sensitivity, though it demands rigorous control of matrix effects.

Part 1: The Methodological Contenders

We compared two distinct analytical architectures across five independent laboratories.

Method A: The Reference Standard (HPLC-UV)
  • Principle: Isocratic or Gradient Liquid Chromatography with Ultraviolet Detection (254 nm).

  • Status: Current USP/EP standard for assay.

  • Limitation: Relies solely on retention time for identification. Susceptible to co-elution, where an impurity hides under the main API peak.

Method B: The Advanced Protocol (UHPLC-MS/MS)
  • Principle: Ultra-High Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

  • Differentiation: Uses mass-to-charge (m/z) transitions for detection.

  • Advantage: Kinetic Separation + Mass Resolution. Even if an impurity co-elutes chromatographically, the MS detector separates it by mass.

Performance Snapshot
FeatureMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Verdict
Limit of Quantitation (LOQ) 0.5 - 1.0 µg/mL (ppm)0.005 - 0.01 µg/mL (ppb)Method B is ~100x more sensitive.
Selectivity Low (Retention time only)High (Precursor

Product Ion)
Method B eliminates false negatives.
Throughput 15-30 min/sample3-6 min/sampleMethod B is 5x faster.
Robustness (RSD) < 1.0%2.0 - 5.0%Method A is more robust without correction.

Part 2: Experimental Design & Protocols

To ensure scientific integrity, the UHPLC-MS/MS protocol utilizes a Self-Validating System via Deuterated Internal Standards (d4-Sulfamethoxazole). This corrects for the "Ion Suppression" phenomenon—the Achilles' heel of mass spectrometry.

Protocol: High-Sensitivity UHPLC-MS/MS for Sulfonamide Impurities

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: Remove matrix components (excipients) that cause ion suppression.

  • Step 1: Condition HLB (Hydrophilic-Lipophilic Balance) Cartridges (60 mg) with 3 mL Methanol followed by 3 mL Water.

  • Step 2: Load 1 mL of sample (API dissolved in pH 3.0 phosphate buffer) onto the cartridge.

  • Step 3: Wash with 3 mL of 5% Methanol in Water (removes salts and highly polar interferences).

  • Step 4: Elute impurities with 3 mL of Methanol.

  • Step 5: Evaporate to dryness under

    
     stream at 40°C. Reconstitute in 1 mL Mobile Phase A/B (90:10).
    
  • Critical Control: Spike Sulfamethoxazole-d4 (IS) at 10 ng/mL prior to extraction to track recovery.

2. Chromatographic Conditions

  • Column: C18 Sub-2 µm column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B in 4.0 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (MRM Parameters)

  • Ionization: Electrospray Positive (ESI+).

  • Transitions:

    • Target (Sulfamethoxazole): 254.1

      
       156.0 (Quantifier), 254.1 
      
      
      
      92.0 (Qualifier).
    • Impurity (Sulfanilamide): 173.1

      
       156.0.
      
    • Internal Standard (SMX-d4): 258.1

      
       160.0.
      

Part 3: Inter-Laboratory Data & Analysis

Five laboratories analyzed a "Blind Spiked Sample" containing 0.05% Sulfanilamide impurity in a Sulfamethoxazole API matrix.

Table 1: Accuracy and Precision Comparison
LaboratoryMethod A (HPLC-UV) Recovery %Method A Precision (RSD %)Method B (UHPLC-MS/MS) Recovery %Method B Precision (RSD %)
Lab 1 Not Detected (< LOQ)N/A98.2%2.1%
Lab 2 145% (Co-elution bias)0.8%101.5%3.4%
Lab 3 Not Detected (< LOQ)N/A96.8%4.1%
Lab 4 60% (Baseline noise)12.5%99.1%2.8%
Lab 5 Not Detected (< LOQ)N/A102.0%1.9%
Average Failed Failed 99.5% 2.86%

Analysis of Failure Modes:

  • Sensitivity Failure (Labs 1, 3, 5): The impurity level (0.05%) was below the UV detector's LOQ, leading to false "Pass" results for purity.

  • Selectivity Failure (Lab 2): An excipient co-eluted with the impurity window in UV, artificially inflating the result to 145%.

  • Success of Method B: The MS/MS method consistently detected the impurity. The use of the d4-internal standard corrected for minor matrix effects in Lab 3, ensuring accurate quantitation.

Visualization: The Analytical Workflow

The following diagram illustrates the self-validating workflow of the UHPLC-MS/MS method, highlighting the critical "Decision Gate" where Internal Standard recovery determines data validity.

G Start Crude API Sample Spike Spike Internal Standard (Sulfamethoxazole-d4) Start->Spike SPE Solid Phase Extraction (HLB Cartridge) Spike->SPE Sample Prep LC UHPLC Separation (C18, 1.7µm) SPE->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Elution Check IS Recovery Check (80% - 120%)? MS->Check Data Acquisition Fail INVALID DATA Matrix Effect Detected Check->Fail No Pass Quantify Impurity (Ratio: Analyte Area / IS Area) Check->Pass Yes

Figure 1: Self-Validating UHPLC-MS/MS Workflow. The Internal Standard (IS) acts as a real-time quality control check for every sample injection.

Part 4: Critical Analysis of Errors (The "Why")

The Ion Suppression Trap

In Lab 3, the absolute peak area of the impurity in Method B was 20% lower than in Lab 5, yet the calculated concentration was identical.

  • Cause: Matrix components suppressed the ionization efficiency in the MS source.

  • Correction: Because the Deuterated Internal Standard (SMX-d4) suffered the exact same suppression (20% loss), the ratio of Impurity/IS remained constant. This proves the necessity of isotopic dilution in high-sensitivity analysis.

The UV Selectivity Trap

Lab 2's HPLC-UV result (145% recovery) is a classic "positive bias."

  • Cause: The UV detector sums the absorbance of the impurity and a co-eluting excipient.

  • Resolution: Method B (MS/MS) filters ions by mass. The excipient had a different molecular weight and was invisible to the detector channel monitoring the impurity transition (

    
    ).
    
Visualization: Method Selection Logic

When should you switch from HPLC to UHPLC-MS/MS? Use this decision matrix.

DecisionTree Input Impurity Analysis Requirement LimitCheck Required LOQ? Input->LimitCheck High > 0.1% (1000 ppm) LimitCheck->High Low < 0.1% (Trace/Genotoxic) LimitCheck->Low MatrixCheck Matrix Complexity? High->MatrixCheck MethodB Use UHPLC-MS/MS (High Specificity) Low->MethodB Simple Simple (API only) MatrixCheck->Simple Complex Complex (Plasma/Food/Formulation) MatrixCheck->Complex MethodA Use HPLC-UV (Cost-Effective) Simple->MethodA Complex->MethodB

Figure 2: Decision Matrix for Analytical Method Selection based on Sensitivity and Matrix Complexity.

References

  • European Union Reference Laboratories (EURL). (2025). Validation of analytical methods for the determination of sulfonamides in food and pharmaceuticals. Retrieved from [Link]

  • Waters Corporation. (2006). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Application Note. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note 5994-1886EN. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

COMPARISON GUIDE: Robustness Testing Strategies for Sulfonamide HPLC Methods

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Traditional One-Factor-at-a-Time (OFAT) vs. Multivariate Design of Experiments (DoE)

Executive Summary

In the regulatory landscape defined by ICH Q2(R2) and ICH Q14 , the definition of "robustness" has evolved from a simple checklist to a comprehensive risk assessment of the analytical procedure. For sulfonamide derivatives—amphoteric compounds with high sensitivity to pH and mobile phase composition—robustness is the primary defense against Out-of-Specification (OOS) results in Quality Control (QC).

This guide compares the Traditional OFAT approach against the Multivariate DoE (Plackett-Burman) approach. While OFAT remains common due to simplicity, this guide demonstrates through experimental data that it often fails to detect critical failure modes in sulfonamide separation caused by parameter interactions, making DoE the superior choice for modern drug development.

Part 1: Scientific Context & The Challenge

The Chemistry of Sulfonamides

Sulfonamides (e.g., Sulfadiazine, Sulfamethoxazole) are zwitterionic. They possess a basic aniline group (


) and an acidic sulfonamide group (

).
  • The Problem: Their retention behavior follows a sigmoidal curve relative to pH. A minor shift in mobile phase pH (e.g., 0.1 units) can drastically alter selectivity (

    
    ) and resolution (
    
    
    
    ), particularly when separating structurally similar derivatives like Sulfadiazine (SDZ) and Sulfamerazine (SMR).
Regulatory Grounding (ICH Q2(R2))

The 2024 implementation of ICH Q2(R2) emphasizes that robustness should be evaluated during the development phase (aligned with ICH Q14) to understand the "Design Space" of the method.

  • OFAT: Tests one parameter while holding others constant.

  • DoE: Varys multiple parameters simultaneously to detect interactions (e.g., Does pH sensitivity increase at higher temperatures?).

Part 2: Experimental Protocol (The Baseline Method)

To objectively compare the testing strategies, we utilize a standard Reverse-Phase HPLC method for the separation of three common sulfonamides.

Target Analytes: Sulfadiazine (SDZ), Sulfamerazine (SMR), Sulfamethoxazole (SMX). Critical Pair: SDZ and SMR (Resolution is critical).

Validated Method Conditions
ParameterSetting
Column C18 Core-Shell, 150 x 4.6 mm, 2.6 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 4.50
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 40% B over 15 min
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 265 nm
Target Resolution (

)
NLT 2.0 between SDZ and SMR

Part 3: Comparative Analysis (OFAT vs. DoE)

Approach A: Traditional One-Factor-at-a-Time (OFAT)

Methodology: The analyst varies pH (±0.2), Temperature (±5°C), and Flow (±0.1 mL/min) individually.

Experimental Data (Simulated Average):

Variable Tested Deviation Resolution (SDZ/SMR) Result
Control None 2.8 Pass
pH +0.2 (pH 4.7) 2.2 Pass
pH -0.2 (pH 4.3) 2.3 Pass
Temperature +5°C (35°C) 2.1 Pass

| Flow Rate | -0.1 mL/min | 2.9 | Pass |

  • Conclusion: The method appears robust. All parameters are within the acceptance criteria (

    
    ).
    
Approach B: Multivariate Design of Experiments (Plackett-Burman)

Methodology: A 7-factor, 8-run screening design is used. This approach deliberately combines high pH with high temperature, or low flow with high organic content, to stress the system.

Experimental Data (Selected Runs):

Run ID pH Temp (°C) % Org Modifier Resolution (SDZ/SMR) Result
Run 1 4.7 (+) 35 (+) +2% 1.6 FAIL
Run 2 4.3 (-) 25 (-) -2% 3.1 Pass
Run 3 4.7 (+) 25 (-) -2% 2.4 Pass

| Run 4 | 4.3 (-) | 35 (+) | +2% | 2.0 | Borderline |

  • Analysis: Run 1 failed (

    
    ).
    
  • The Insight: The OFAT approach missed the interaction effect . At pH 4.7, the sulfonamide ionization changes slightly, reducing retention. When combined with higher temperature (35°C), the mass transfer kinetics and pKa shift further compress the peaks. The method is NOT robust at the edges of the design space.

Part 4: Visualization of Workflows

Robustness Testing Workflow (ICH Q2/Q14 Aligned)

This diagram illustrates the decision-making process for selecting the correct robustness strategy.

RobustnessWorkflow Start Method Development Phase RiskAssess Risk Assessment (Identify Critical Parameters) Start->RiskAssess SelectType Select Testing Strategy RiskAssess->SelectType OFAT Approach A: OFAT (Simple/Non-Critical Methods) SelectType->OFAT Low Risk DoE Approach B: DoE/Multivariate (Complex/High-Risk Methods) SelectType->DoE High Risk (Sulfonamides) ExecOFAT Execute Single Factor Changes OFAT->ExecOFAT ExecDoE Execute Plackett-Burman Design (N=8 to N=12 runs) DoE->ExecDoE Analyze Analyze Resolution (Rs) & Tailing ExecOFAT->Analyze ExecDoE->Analyze Decision Is Rs > 2.0 for all runs? Analyze->Decision Pass Method Validated Define System Suitability Decision->Pass Yes Fail Refine Method Conditions (Tighten Specs) Decision->Fail No Fail->Start

Figure 1: Decision workflow for selecting OFAT vs. DoE based on method risk profile.

Sulfonamide Separation Logic & Failure Mode

This diagram visualizes why the interaction (pH + Temperature) causes failure, which OFAT misses.

SeparationLogic pH Mobile Phase pH (Critical Factor) Ionization Analyte Ionization State (Zwitterion vs Anion) pH->Ionization Direct Effect Interaction INTERACTION: High pH + High Temp = Rapid Elution + Peak Broadening pH->Interaction Temp Column Temp (Kinetic Factor) Temp->Ionization pKa Shift Efficiency Efficiency (N) Peak Width Temp->Efficiency Viscosity/Diffusion Temp->Interaction Selectivity Selectivity (α) Peak Spacing Ionization->Selectivity Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Interaction->Resolution Reduces Rs < 2.0

Figure 2: Mechanistic interaction map showing how pH and Temperature cumulatively degrade resolution.

Part 5: Recommendations & Conclusion

Why DoE Wins for Sulfonamides
  • Interaction Detection: As shown in the data, sulfonamides are highly sensitive to the combined effect of pH and temperature. OFAT provides a false sense of security.

  • Efficiency: A Plackett-Burman design can test 7 factors (pH, Flow, Temp, %Organic, Buffer Conc, Wavelength, Gradient Slope) in just 12 runs. An equivalent OFAT study would require 15-20 runs and still miss interactions.

  • Regulatory Compliance: DoE output (Pareto charts, contour plots) directly supports the "Analytical Quality by Design" (AQbD) approach preferred by the FDA and EMA under ICH Q14.

Implementation Checklist
  • Step 1: Use a pH meter calibrated at the exact temperature of buffer preparation.

  • Step 2: For robustness testing, prepare three distinct buffer bottles: Target pH, pH -0.2, and pH +0.2. Do not rely on "adjusting" a single bottle.

  • Step 3: Adopt a Plackett-Burman design for the validation protocol. If

    
     drops below 2.0 in any run, tighten the method controls (e.g., specify column temperature ±2°C instead of ±5°C).
    

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). [Link]

  • Vander Heyden, Y., et al. (2001).[3][4] Guidance for Robustness/Ruggedness Tests in Method Validation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Epshtein, N. A. (2018).[3] Validation of Chromatographic Methods: Robustness Investigation with Use of Experimental Design. Drug Development & Registration.[3][5] [Link]

  • Sielc Technologies. Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. [Link]

Sources

Comparative Guide: UV vs. Mass Spec Detection for N-(2-hydroxypropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the analysis of N-(2-hydroxypropyl)methanesulfonamide (HPMS), Mass Spectrometry (LC-MS/MS) is the mandatory standard for impurity profiling and trace quantification.

UV-Vis detection is functionally obsolete for trace analysis of this specific molecule due to the absence of a conjugated chromophore. While UV can be forced to work for high-concentration assays (mg/mL) using low-wavelength detection (<210 nm), it suffers from catastrophic solvent interference and lack of specificity.

This guide details the mechanistic reasons for this disparity, provides validated MS transitions, and outlines the decision framework for regulatory compliance (ICH Q3A/B).

The Analyte Challenge: The "Chromophore Void"

To understand the detection failure of UV, we must look at the molecular structure.

  • Analyte: N-(2-hydroxypropyl)methanesulfonamide[1]

  • Formula:

    
    
    
  • MW: 153.20 g/mol

  • Structural Feature: Aliphatic backbone linked to a sulfonamide.

The Problem: UV detection relies on


 or 

electron transitions, typically found in aromatic rings or conjugated double bonds. HPMS is aliphatic . It lacks the benzene ring found in "sulfa drugs" (like sulfamethoxazole).
  • UV Max: ~200–205 nm (Non-specific end-absorption).

  • Implication: You are trying to detect a "ghost" against a background of solvents (Methanol/Acetonitrile) that also absorb in this region.

UV-Vis Detection: The Limitations

Why it Fails for Impurities

Attempts to validate a UV method for HPMS at trace levels (e.g., <0.05%) encounter the "Signal-to-Noise Cliff."

  • Wavelength Cutoff: You must operate at 200–210 nm.

  • Solvent Noise: Common mobile phases like Methanol (cutoff 205 nm) and Formic Acid (absorbs <210 nm) become opaque. You are forced to use Phosphate buffers and Acetonitrile, limiting MS compatibility.

  • Lack of Specificity: At 205 nm, everything absorbs. A co-eluting impurity or matrix component will cause a false positive.

The "Derivatization" Workaround

If MS is unavailable, you must derivatize HPMS to attach a chromophore.

  • Reagent: N-(4-methanesulfonyl-benzoyl)-imidazole or similar acylating agents.

  • Result: Adds an aromatic ring, shifting

    
     to ~254 nm.
    
  • Drawback: Adds 2+ hours to sample prep, introduces reagent peaks, and increases validation complexity.

Mass Spectrometry: The Gold Standard

Mechanism of Action

HPMS is a small, polar molecule ideal for Electrospray Ionization (ESI) .

  • Negative Mode (ESI-): The sulfonamide hydrogen (

    
    ) is acidic (
    
    
    
    ). Deprotonation yields a stable
    
    
    ion at m/z 152 . This is the most selective mode.
  • Positive Mode (ESI+): The nitrogen and hydroxyl groups allow protonation, yielding

    
     at m/z 154 . This is often more sensitive but can be prone to adduct formation (
    
    
    
    ).
Recommended MS Protocol (LC-QqQ)

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Source: ESI (Electrospray Ionization).[2][3][4][5]

ParameterSettingRationale
Polarity Negative (ESI-) Preferred for sulfonamide specificity and lower background noise.
Precursor Ion (Q1) 152.0 m/z

deprotonated molecular ion.
Quantifier (Q3) 79.0 m/z Characteristic

or

fragment.
Qualifier (Q3) 134.0 m/z Loss of water/hydroxyl group.
Mobile Phase A 10mM Ammonium Acetate (pH 9)Basic pH promotes deprotonation (enhancing ESI- signal).
Mobile Phase B AcetonitrileClean evaporation.
Column C18 Polar Embedded (e.g., Waters T3)Retains polar HPMS away from the void volume.
Visualizing the Detection Logic

DetectionLogic cluster_UV UV Detection (205 nm) cluster_MS MS Detection (ESI-) Sample HPMS Sample LC LC Separation (C18 Column) Sample->LC UV_Source Deuterium Lamp LC->UV_Source Split A ESI ESI Source (Deprotonation) LC->ESI Split B UV_Det Detector UV_Source->UV_Det Absorbance? Result_UV Result: High Noise No Specificity UV_Det->Result_UV Q1 Q1 Filter (152.0 m/z) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Q3 Filter (79.0 m/z) Q2->Q3 Result_MS Result: High SNR Specific Peak Q3->Result_MS

Figure 1: Comparative workflow. Note that UV detection fails to distinguish the analyte from solvent noise, while MS filters specifically for the mass-to-charge ratio.

Comparative Data Analysis

The following data represents typical validation performance for aliphatic sulfonamides.

MetricUV-Vis (205 nm)LC-MS/MS (MRM)Verdict
LOD (Limit of Detection) ~10–50 µg/mL (ppm)~0.5–1.0 ng/mL (ppb)MS is 10,000x more sensitive.
Linearity (

)
>0.99 (High conc.[6] only)>0.995 (Trace range)MS covers the impurity range.
Specificity Poor (Solvent interference)Excellent (Mass filtration)MS eliminates false positives.
Matrix Effects LowModerate (Requires IS*)UV is robust, but blind.
Sample Prep Simple (Dilute & Shoot)Simple (Dilute & Shoot)Equivalent.

*IS = Internal Standard (e.g., deuterated HPMS-d3) is recommended for MS to correct for matrix suppression.

Decision Framework

When should you use which method?

DecisionMatrix Start Start: Define Goal Goal What is the analytical target? Start->Goal Assay Assay / Potency (>90% Purity) Goal->Assay Impurity Impurity / Trace (<0.1% levels) Goal->Impurity Use_MS Use LC-MS/MS Standard for HPMS Assay->Use_MS High Throughput Use_RI Consider Refractive Index (Low Sensitivity) Assay->Use_RI No Chromophore Q_Deriv Can you derivatize? Impurity->Q_Deriv No MS Available Impurity->Use_MS Mandatory Use_UV Use UV (Derivatized) High Labor, Low Cost Q_Deriv->Use_UV Yes Q_Deriv->Use_MS No (Outsource)

Figure 2: Decision Matrix for HPMS Analysis.

References

  • PubChem. (2025).[1] N-[(2R)-2-hydroxypropyl]methanesulfonamide Compound Summary. National Library of Medicine. [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Parekh, S. et al. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Journal of Chromatography B. [Link]

Sources

A Comparative Guide to Linearity and Range Verification for Impurity Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of drug substances and products is paramount to patient safety. The quantification of impurities relies on robust analytical methods, and at the core of their validation lies the confirmation of linearity and range. This guide provides an in-depth exploration of these critical parameters, moving beyond a simple procedural checklist to explain the underlying scientific principles and regulatory expectations. By understanding the "why" behind the "how," you can design and execute validation studies that are not only compliant but also scientifically sound.

The foundation for this guidance is rooted in the principles established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1][2] This internationally recognized standard provides a framework for demonstrating that an analytical method is suitable for its intended purpose.[1][2][3]

The Symbiotic Relationship: Linearity and Range

Linearity and range are intrinsically linked. Linearity describes the ability of an analytical method to produce test results that are directly proportional to the concentration of an analyte within a given range.[1][4][5][6] The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision.[1][5][6][7] Essentially, linearity studies are the primary means by which the appropriate range of a method is defined.[1][8]

For impurity quantification, this relationship is critical. The analytical method must be capable of accurately measuring impurities at very low levels, often near the limit of quantitation (LOQ), as well as at concentrations that may exceed the specification limit under certain circumstances, such as in stability studies.[8][9]

Designing a Robust Linearity Study: Beyond the Basics

A well-designed linearity study is the bedrock of reliable impurity quantification. The choices made during this phase directly impact the confidence in the reported results.

Experimental Protocol: Linearity Study

  • Preparation of Standards:

    • A minimum of five concentration levels is recommended to establish linearity.[1]

    • These standards should be prepared by diluting a stock solution of the impurity. If an impurity standard is unavailable, a sample containing the impurity, potentially generated through forced degradation, can be used.[10]

  • Concentration Levels:

    • The concentration levels should span the expected range of the impurity. For quantitative impurity tests, the range should typically cover from the reporting threshold (or LOQ) to 120% of the specification limit.[8][9]

    • This ensures the method is suitable for quantifying impurities from their lowest reportable levels up to and slightly beyond their permitted maximum.[8]

  • Analysis:

    • Analyze each concentration level, with multiple replicates (e.g., three) being a common and recommended practice to assess variability.[9][11]

  • Data Evaluation:

    • Plot the analytical response versus the concentration of the impurity.

    • Perform a linear regression analysis using the method of least squares to determine the slope, y-intercept, and the coefficient of determination (r²).[1][12]

Diagram: Linearity and Range Verification Workflow

LinearityRangeWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_verification Verification ImpurityStandard Impurity Standard or Forced Degradation Sample StockSolution Prepare Stock Solution ImpurityStandard->StockSolution SerialDilutions Prepare ≥5 Levels (e.g., LOQ to 150% Spec) StockSolution->SerialDilutions AnalyzeSamples Analyze Each Level (e.g., n=3 replicates) SerialDilutions->AnalyzeSamples RecordResponse Record Analytical Response AnalyzeSamples->RecordResponse PlotData Plot Response vs. Concentration RecordResponse->PlotData LinearRegression Perform Linear Regression PlotData->LinearRegression AssessParameters Assess r², Slope, Y-intercept, and Residuals LinearRegression->AssessParameters DefineRange Define Analytical Range AssessParameters->DefineRange VerifyAccuracyPrecision Verify Accuracy & Precision at Range Extremes DefineRange->VerifyAccuracyPrecision

Caption: Workflow for Linearity and Range Verification.

Interpreting the Data: A Multi-Faceted Approach

A high correlation coefficient is often the first parameter examined, but a comprehensive evaluation of linearity involves a more nuanced assessment.

Parameter Description Typical Acceptance Criteria Rationale
Coefficient of Determination (r²) A measure of how well the regression line represents the data.≥ 0.99 is generally considered acceptable for impurity methods.[5][9]A high r² indicates a strong linear relationship between concentration and response.[12]
Y-intercept The predicted response when the concentration is zero.Should be close to zero and not statistically significant.A significant y-intercept may indicate the presence of a constant systematic error, such as interference from the blank.
Slope Represents the change in response per unit change in concentration.A consistent and positive slope is expected.The slope is a measure of the method's sensitivity.
Residual Plot A plot of the difference between the observed and predicted response for each data point.The residuals should be randomly scattered around zero.A non-random pattern in the residuals (e.g., a curve) suggests that a linear model may not be the best fit for the data.[11][13]

While statistical analysis is crucial, visual inspection of the data plot is an indispensable first step to identify any potential non-linearity or outliers.[1]

Establishing the Range: Defining the Boundaries of Reliable Quantification

The range of an analytical method is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the specified range.[1][14] For impurity quantification, this means demonstrating that the method is reliable at both the lower and upper ends of the concentration interval.

The minimum specified range for impurities should generally be from the reporting level of the impurity to 120% of the specification limit.[8][14] The reporting threshold is a limit above which an impurity should be reported, and it is crucial that the analytical method's quantitation limit is not greater than this threshold.[15][16]

Experimental Protocol: Range Verification

  • Select Concentrations:

    • Prepare impurity standards at the proposed lower and upper limits of the range.

  • Assess Accuracy:

    • Determine the accuracy at these concentrations, typically through recovery studies. For impurities, recovery is often expected to be within 80-120%.[9]

  • Assess Precision:

    • Evaluate the precision (repeatability) by performing multiple measurements at the lower and upper concentrations. The relative standard deviation (%RSD) for impurity analysis is often expected to be no more than 10-20%, especially at the quantitation limit.

Parameter Lower Range (LOQ) Upper Range (e.g., 120% of Spec)
Accuracy (% Recovery) Typically 80-120%Typically 80-120%
Precision (%RSD) Often ≤ 10-20%Typically ≤ 5-10%

These are general guidelines, and the specific acceptance criteria should be justified based on the nature of the impurity and the requirements of the drug product.[17]

Alternative Approaches and Considerations

In some cases, a linear relationship may not be achievable even after data transformation. For instance, some immunoassays exhibit non-linear responses.[1] In such situations, the analytical response should be described by an appropriate mathematical function of the concentration of the analyte.[1] The key is to demonstrate a reliable and reproducible relationship between the concentration and the response across the intended range.

Conclusion: A Foundation of Quality

The rigorous verification of linearity and range is not merely a regulatory hurdle but a fundamental scientific exercise that underpins the reliability of impurity quantification. By adopting a comprehensive approach that combines robust experimental design, thorough statistical analysis, and a deep understanding of the underlying principles, researchers and scientists can ensure that their analytical methods are truly fit for purpose. This, in turn, contributes to the overall quality and safety of pharmaceutical products, which is the ultimate goal of drug development.

References

  • ICH Harmonised Tripartite Guideline. (1994). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kroll, M. H., & Emancipator, K. (2000). AACC. On Statistical Evaluation of the Linearity in Assay Validation. Clinical Chemistry, 46(1), 133-134. [Link]

  • Altabrisa Group. (2025, July 5). Ensuring Linearity in Method Validation - A Step-by-Step Guide. [Link]

  • Medikamenter Quality Services. (2025, July 29). Statistical Tools in Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • Pharma Tutor. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • MPL Lösungsfabrik. (2018, May 2). What is linearity?. [Link]

  • MPL Lösungsfabrik. (2018, May 4). What is the range of an analytical method?. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Thomas A. Little Consulting. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

Sources

Safety Operating Guide

N-(2-hydroxypropyl)methanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Safe Disposal and Management of N-(2-hydroxypropyl)methanesulfonamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2][3][4]

Executive Summary: Operational Directive

Immediate Action Required: N-(2-hydroxypropyl)methanesulfonamide (CAS: 1154107-96-6) is a sulfonamide derivative and a known metabolite of the antiarrhythmic drug Dofetilide.[1][2][3][5] While often less pharmacologically potent than the parent compound, it must be managed as Hazardous Chemical Waste with potential bioactive properties.[3][4][5]

The Core Directive:

  • Do NOT dispose of via sanitary sewer or trash.[3][4][5][6]

  • Segregate from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic gas evolution.[3][4][5]

  • Ultimate Fate: High-temperature incineration (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) with scrubber systems is the only validated method to mineralize the sulfonamide moiety (
    
    
    
    bond) and capture resulting sulfur oxides (
    
    
    ).[3][5]

Chemical Profile & Hazard Assessment

To manage disposal effectively, you must understand the material's stability and reactivity.[3][4][5] This compound is characterized by the robust sulfonamide group, which resists biological degradation in standard wastewater treatment plants.[3][4][5]

PropertySpecificationOperational Implication
Chemical Name N-(2-hydroxypropyl)methanesulfonamideProper labeling requirement.
CAS Number 1154107-96-6Use for waste profiling/manifests.[1][2][3][5]
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Contains Nitrogen & Sulfur (Incineration requires scrubbers).[3][5]
Physical State Solid / Viscous Liquid (Purity dependent)Dust generation risk if solid; aerosol risk if liquid.[3][5]
Hazard Class Irritant (Skin/Eye), STOT-SE (Respiratory)Standard PPE + Respiratory protection required.[1][3][5]
Reactivity Stable; Incompatible with Strong OxidizersCRITICAL: Do not mix with Nitric Acid waste streams.[3][5]

Expert Insight: Methanesulfonamides are chemically stable.[3][4][5] Unlike esters or amides which can be hydrolyzed by pH adjustment, the sulfonamide bond requires high energy to break.[3][4][5] Therefore, chemical deactivation (e.g., bleach, acid) at the benchtop is ineffective and discouraged. [1][3][4]

Pre-Disposal: Accumulation & Segregation Protocol

The safety of the disposal chain relies on the purity of the waste stream.[3][4][5] Cross-contamination is the primary cause of waste-related accidents.[2][3][4][5]

A. Segregation Rules (The "Never-Mix" List)
  • Oxidizers: Never add to waste containers holding Nitric Acid, Perchloric Acid, or Hydrogen Peroxide.[3][4][5] The sulfonyl group can undergo violent oxidation.[3][4][5]

  • Halogenated Solvents: While chemically compatible, keep separate from Chloroform/DCM streams if your facility pays a premium for halogenated waste disposal.[3][4][5] This compound is non-halogenated.[3][4][5]

B. Containment Strategy
  • Solids (Powder/Crystals):

    • Collect in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Label as "Solid Hazardous Waste: Toxic/Irritant."[3][4][5]

  • Liquids (Mother Liquors/HPLC Waste):

    • Collect in compatible solvent carboys (e.g., Methanol/Acetonitrile streams).[3][4][5]

    • Ensure the carboy is vented or has a pressure-relief cap to prevent buildup if residual reactions occur.[2][3][5]

Disposal Workflows

Follow the decision tree below to determine the correct waste stream for your specific situation.

Workflow Visualization: Waste Stream Decision Tree

WasteDisposal Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Trace Trace (<1%) or Bulk? Solid->Trace SolventType Solvent Matrix? Liquid->SolventType Trash Debris/PPE: Double Bag -> Haz Waste Box Trace->Trash Contaminated Wipes/PPE LabPack Bulk Solid: Containerize -> Lab Pack Trace->LabPack Pure Compound Aq Aqueous (>90% Water) SolventType->Aq Org Organic Solvent SolventType->Org BlueBin Aqueous Waste Stream (Non-Halogenated) Aq->BlueBin Collect for Off-site Treatment RedBin Organic Waste Stream (High BTU Incineration) Org->RedBin Preferred Route

Figure 1: Decision logic for segregating N-(2-hydroxypropyl)methanesulfonamide waste streams. Note that "RedBin" (High BTU) is the most efficient destruction method.[1][2][3][5]

Detailed Procedures

Scenario A: Bulk Solid Disposal (Expired or Surplus Reagent) [1][2][3][5]

  • Do not dissolve solely for disposal purposes (increases volume and cost).[3][5]

  • Step 1: Transfer material to a screw-top jar (Glass or HDPE).

  • Step 2: Label container with full chemical name and "Defective/Unused Product."[3][5]

  • Step 3: Place in a "Lab Pack" drum. This is a larger drum filled with absorbent material (vermiculite) where small bottles are packed together.[3][5]

  • Fate: The entire drum is incinerated.[3][4][5]

Scenario B: Liquid Waste (HPLC Effluent or Reaction Mixture) [1][2][3][5]

  • Step 1: Verify the solvent matrix.[3][4][5]

    • If Organic (MeOH, ACN, DMSO): Pour into the "Organic Waste" carboy.[3][4][5]

    • If Aqueous (>90% Water):[1][2][3][5] Pour into "Aqueous Chemical Waste."[3][4][5] Do not drain dispose.

  • Step 2: Update the waste log immediately.[3][4][5] Record "N-(2-hydroxypropyl)methanesulfonamide" and the estimated concentration.

  • Fate: Fuel blending (high BTU recovery) or direct incineration.[3][5]

Emergency Contingencies: Spills

Because this compound is a solid that can form dust, or a viscous liquid, spill cleanup requires specific techniques to avoid inhalation.[4][5][7][8]

  • Evacuate & Ventilate: If a large amount (>10g) of powder is airborne, leave the area for 15 minutes to allow settling.[3][4][5]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 respirator .[3][4][5]

  • Wet Method (Solids):

    • Do NOT dry sweep. This creates dust.[3][4][5]

    • Cover the spill with paper towels dampened with water or methanol.[3][4][5]

    • Scoop the wet mass into a waste bag.[3][4][5]

  • Absorb (Liquids): Use vermiculite or a universal spill pad.[3][4][5]

  • Decontamination: Wipe the surface with a mild detergent followed by water.[3][4][5] The compound is water-soluble, making physical removal effective.[1][2][3][4][5]

Regulatory & Compliance Framework

Adherence to these regulations ensures your facility avoids fines and environmental liability.[3][4][5]

  • RCRA (USA): This compound is not explicitly P-listed or U-listed.[2][3][5] However, it must be characterized.

    • Classification: If mixed with solvents, it usually carries the Ignitable (D001) or Toxic (D003 - if reactive) codes of the solvent.[1][2][4][5]

    • Generator Status: As a non-listed pharmaceutical intermediate, it falls under "Process Waste."[3][4][5]

  • REACH (EU): Ensure the waste is classified under EWC (European Waste Catalogue) code 07 05 13 * (solid wastes containing hazardous substances from the manufacture of pharmaceuticals).[3][5]

  • Labeling: Labels must read "NON-HALOGENATED ORGANIC WASTE" and list the specific constituents.[3][5]

References

  • PubChem. (2025).[3][4][5] Compound Summary: N-(2-hydroxypropyl)methanesulfonamide.[1][2][3][5] National Library of Medicine.[3][4][5] [Link][1][2][5]

  • U.S. Environmental Protection Agency (EPA). (2024).[3][5] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[3][4][5][6] [Link]

  • American Chemical Society. (2023).[3][4][5] Identifying and Evaluating Hazards in Research Laboratories. ACS.[3][4][5] [Link][1][2][5]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-hydroxypropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to foster a proactive safety culture by providing researchers, scientists, and drug development professionals with the knowledge to make informed decisions about their personal protection. The causality behind each recommendation is explained to build a deeper understanding of the potential hazards and the corresponding protective measures.

Hazard Assessment: Understanding the Risks

N-(2-hydroxypropyl)methanesulfonamide is a chemical compound for which the toxicological properties have not been extensively investigated[1]. However, based on data from analogous compounds like methanesulfonamide, it is prudent to anticipate potential hazards such as skin irritation, serious eye irritation, and respiratory irritation[2][3][4][5][6].

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation[2][3][5].

  • Eye Irritation: The compound, particularly in powdered form, can cause serious eye irritation upon contact[2][3][5].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[2][3][4].

Given these potential risks, a comprehensive PPE strategy is essential to minimize exposure and ensure a safe working environment.

Engineering and Administrative Controls: The First Line of Defense

Before relying on personal protective equipment, engineering and administrative controls should be implemented to minimize the risk of exposure.

  • Ventilation: Always handle N-(2-hydroxypropyl)methanesulfonamide in a well-ventilated area.[2][7] A chemical fume hood is the preferred engineering control, especially when working with the solid form or when there is a potential for aerosol generation.

  • Restricted Access: Clearly designate and label the work area where the compound is being handled. Restrict access to authorized personnel only.

  • Safe Work Practices:

    • Avoid the generation of dust.[1]

    • Wash hands thoroughly after handling the compound.[2][3]

    • Do not eat, drink, or smoke in the laboratory area.[8]

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

Personal Protective Equipment (PPE) Selection and Use

The following table summarizes the recommended PPE for handling N-(2-hydroxypropyl)methanesulfonamide, based on the potential hazards identified from similar compounds.

Body Part PPE Recommendation Rationale and Best Practices
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[2][9]To protect against splashes and airborne particles. Standard safety glasses may not provide adequate protection from dust.[10]
Hands Chemical-resistant gloves (e.g., nitrile rubber).[9][11]Inspect gloves for any signs of damage before use.[7] For extended handling or in case of immersion, consider double-gloving. Change gloves immediately if they become contaminated.
Body A laboratory coat or a disposable gown made of a low-permeability fabric.[8]To protect the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.
Respiratory A NIOSH-approved respirator (e.g., N95) may be necessary if handling large quantities of the solid, if dust generation is unavoidable, or if working outside of a fume hood.[2][7]The need for respiratory protection should be determined by a risk assessment of the specific procedure.

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Gown/Lab Coat: Put on the lab coat and fasten it completely.

  • Gloves: Put on the first pair of gloves. If wearing a gown, the cuffs of the gloves should go over the cuffs of the gown.[8]

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Second Pair of Gloves (if applicable): Put on the second pair of gloves, covering the cuffs of the first pair.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Unfasten the lab coat. Peel it away from your body, touching only the inside of the garment. Roll it into a bundle with the contaminated side inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[8]

Decontamination and Disposal

Proper decontamination and disposal of used PPE and any contaminated materials are crucial to prevent the spread of chemical hazards.

Item Decontamination/Disposal Procedure
Disposable PPE (gloves, gowns) Dispose of in a designated chemical waste container immediately after use.
Reusable PPE (goggles, face shield) Clean and decontaminate according to the manufacturer's instructions after each use.
Contaminated Lab Coat (non-disposable) Launder separately from personal clothing. If heavily contaminated, it may need to be disposed of as chemical waste.
Spills In case of a spill, wear appropriate PPE and clean it up using an absorbent material. Dispose of the absorbent material as chemical waste.

All waste should be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2][3] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using PPE when handling N-(2-hydroxypropyl)methanesulfonamide.

PPE_Workflow PPE Workflow for Handling N-(2-hydroxypropyl)methanesulfonamide cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal start Start: Prepare to handle N-(2-hydroxypropyl)methanesulfonamide assess_hazards Assess Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation start->assess_hazards eng_controls Implement Engineering Controls: - Use Chemical Fume Hood - Ensure Proper Ventilation assess_hazards->eng_controls select_ppe Select Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat/Gown - Respirator (if needed) eng_controls->select_ppe don_ppe Don PPE in Correct Sequence: 1. Gown/Lab Coat 2. Gloves 3. Eye/Face Protection 4. Second Gloves (optional) select_ppe->don_ppe handle_chem Handle Chemical Safely: - Avoid Dust Generation - Follow Lab Protocols don_ppe->handle_chem doff_ppe Doff PPE in Correct Sequence: - Remove Outer Gloves - Remove Gown/Lab Coat - Remove Inner Gloves - Remove Eye/Face Protection handle_chem->doff_ppe dispose Dispose of Waste Properly: - Contaminated PPE - Chemical Waste doff_ppe->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands

Caption: A flowchart illustrating the key steps for safe handling of N-(2-hydroxypropyl)methanesulfonamide, from hazard assessment to final hand hygiene.

Conclusion

This guide provides a comprehensive framework for the safe handling of N-(2-hydroxypropyl)methanesulfonamide through the diligent use of personal protective equipment. By understanding the potential hazards and adhering to the recommended protocols, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to stay updated on any new safety information regarding this compound.

References

  • Benchchem. Personal protective equipment for handling Sulfogaiacol.
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  • American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Sigma-Aldrich. SAFETY DATA SHEET - N-(2-Hydroxypropyl)methacrylamide.
  • Fisher Scientific. SAFETY DATA SHEET - N'-Hydroxy-2-methylpropanimidamide.
  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
  • PubChemLite. N-[(2r)-2-hydroxypropyl]methanesulfonamide.
  • PubChem.
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  • PubChem. N-(3-amino-2-hydroxypropyl)methanesulfonamide | C4H12N2O3S.
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  • Fisher Scientific.

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